Furan-2-carboximidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
furan-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGDMLCRXCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481529 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-69-4 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-carboximidamide hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Furan-2-carboximidamide Hydrochloride: A Technical Overview for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the core basic properties of Furan-2-carboximidamide hydrochloride. This furan derivative holds potential in medicinal chemistry, and this guide summarizes its chemical and physical characteristics, alongside available information on its synthesis and biological activity.
This compound is a heterocyclic compound featuring a furan ring substituted with a carboximidamide group, presented as a hydrochloride salt.[1] This structure is of interest to medicinal chemists due to the known diverse biological activities of furan derivatives, which include antimicrobial and anticancer properties.[1] The hydrochloride salt form generally enhances water solubility compared to the free base, a favorable characteristic for biological applications.[1]
Core Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its fundamental properties.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇ClN₂O | [1][2] |
| Molecular Weight | 146.58 g/mol | [2] |
| CAS Number | 54610-69-4 | [2] |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 220.1 °C at 760 mmHg | [3] |
| Solubility | Generally more soluble in water as the hydrochloride salt. Quantitative data not available. | [1] |
| pKa | Data not available | |
| Purity | ≥95% to 97% (as commercially available) | [2] |
Synthesis and Characterization
A general synthetic approach may involve the activation of furan-2-carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by reaction with an appropriate amine source to form the amide linkage. Subsequent chemical transformations would then be necessary to convert the carboxamide into the desired carboximidamide hydrochloride.
General Experimental Workflow for Synthesis of Furan-2-Carboxamides:
References
Furan-2-carboximidamide Hydrochloride: A Technical Guide for Researchers
CAS Number: 54610-69-4 Synonyms: 2-Furancarboximidamide HCl
This technical guide provides an in-depth overview of Furan-2-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and potential applications.
Physicochemical Properties
This compound is a white, crystalline solid.[1] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form, which is advantageous for biological and chemical applications.[2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural feature that contributes to the compound's biological activity.[3]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂O (or C₅H₆N₂O·HCl) | [4][5] |
| Molecular Weight | 146.58 g/mol | [4][5] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 63-65 °C | [6] |
| Boiling Point | 220.1 °C at 760 mmHg | [6] |
| Purity | ≥95% | [5] |
Synthesis and Purification
Below is a generalized workflow for the synthesis of furan-2-carboxamide derivatives, which could be adapted for this compound.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Furan-2-carboximidamide Hydrochloride: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboximidamide hydrochloride is a heterocyclic organic compound featuring a furan ring core attached to a carboximidamide group, presented as a hydrochloride salt. The furan scaffold is a prevalent motif in medicinal chemistry, known to be a bioisostere for phenyl rings, which can modulate steric and electronic properties to enhance metabolic stability, receptor interactions, and bioavailability. Derivatives of furan-2-carboxamide have demonstrated a wide range of biological activities, including antimicrobial, antibiofilm, and antitumor properties, making this compound a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and the biological activities of closely related derivatives.
Molecular Structure and Properties
This compound is characterized by a five-membered aromatic furan ring, with the carboximidamide group attached at the 2-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.
| Property | Value | Source |
| Chemical Formula | C₅H₇ClN₂O | [1][2][3] |
| Molecular Weight | 146.57 g/mol | [1][2] |
| CAS Number | 54610-69-4 | [1][2][3] |
| SMILES | c1cc(C(=N)N)oc1.Cl | [1] |
| InChI | InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | [1] |
Synthesis of this compound
A plausible and widely used method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction .[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.
Experimental Protocol: Pinner Reaction for this compound (Hypothetical)
Materials:
-
2-Furonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
Procedure:
-
Formation of the Pinner Salt: A solution of 2-furonitrile in anhydrous ethanol and anhydrous diethyl ether is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with stirring until saturation. The reaction mixture is then allowed to stand at a low temperature until the ethyl 2-furimidate hydrochloride (Pinner salt) precipitates. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis to the Amidine Hydrochloride: The dried Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol). The suspension is cooled to 0°C, and anhydrous ammonia gas is passed through the mixture with stirring. The reaction is monitored until completion. The resulting this compound is then isolated, purified by recrystallization, and characterized.
Spectroscopic Properties
Specific, experimentally-derived spectroscopic data for this compound is not widely available. However, based on the analysis of related furan derivatives, the following characteristic spectral features can be anticipated:
¹H NMR:
-
Signals corresponding to the protons on the furan ring, typically in the aromatic region.
-
Broad signals corresponding to the amine protons of the carboximidamide group.
¹³C NMR:
-
Signals for the carbon atoms of the furan ring.
-
A signal for the carbon of the carboximidamide group.
FT-IR:
-
Stretching vibrations for N-H bonds of the amidine group.
-
Stretching vibrations for C=N of the imidamide.
-
Characteristic vibrations of the furan ring (C-O-C and C=C stretching).
Biological Activity and Potential Mechanisms of Action
While direct studies on the biological activity of this compound are limited, research on related furan-2-carboxamide derivatives provides significant insights into its potential therapeutic applications.
Antimicrobial and Antibiofilm Activity
Several studies have reported the efficacy of furan-2-carboxamide derivatives against a range of pathogens. A notable mechanism of action is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. For instance, certain furan-2-carboxamides have been shown to act as antagonists of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing. By blocking this signaling pathway, these compounds can reduce the production of virulence factors and inhibit biofilm formation, offering a promising alternative to traditional antibiotics.
Antitumor Activity
Furan-containing compounds have also been investigated for their anticancer properties. One identified mechanism involves the stabilization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, and their stabilization can lead to mitotic arrest and subsequent apoptosis in cancer cells. This mode of action is similar to that of established anticancer drugs like paclitaxel.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, leveraging the versatile chemical and biological properties of the furan ring. While specific experimental data on the parent compound is sparse, the demonstrated antimicrobial, antibiofilm, and antitumor activities of its derivatives highlight the potential of this chemical class. Further research, including the synthesis and comprehensive characterization of this compound and a broader range of its analogues, is warranted to fully explore its therapeutic potential and delineate its mechanisms of action. The development of detailed structure-activity relationships will be crucial for optimizing the efficacy and safety of this promising class of compounds.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
An In-depth Technical Guide on the Theoretical Properties of Furan-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of Furan-2-carboximidamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational studies on similar molecular scaffolds to provide a robust predictive profile. This information is intended to support research, drug discovery, and development activities.
Physicochemical Properties
This compound is the hydrochloride salt of furan-2-carboximidamide. The salt form generally enhances water solubility and stability, making it suitable for various research applications.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇ClN₂O | - |
| Molecular Weight | 146.58 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents.[1] For example, D-Cl-amidine hydrochloride is soluble in PBS (10 mg/mL) and a mixture of DMSO, PEG300, Tween-80, and saline (≥ 2.67 mg/mL).[2] | Inferred from general properties of amidine hydrochlorides.[1] |
| pKa | Estimated to be around 11.6. | Based on the experimental pKa of the structurally similar benzamidine hydrochloride. |
Spectroscopic Properties (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonation of the amidine group to form the amidinium ion significantly influences the chemical shifts.
-
¹H NMR: The protons on the furan ring are expected in the aromatic region (δ 6.0-8.0 ppm). The N-H protons of the amidinium group will likely appear as a broad signal at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the furan ring are expected to resonate in the range of δ 110-150 ppm. The amidinium carbon (C=N⁺) is anticipated to have a characteristic downfield chemical shift, potentially in the range of δ 150-160 ppm, as seen in other iminium ions.[3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amidinium) | 3400-3250 (broad) | Stretching |
| C-H (furan) | ~3100 | Stretching |
| C=N⁺ (amidinium) | 1680-1630 | Stretching |
| N-H | 1650-1580 | Bending |
| C-O-C (furan) | 1250-1020 | Stretching |
The N-H stretching of the primary amine part of the amidinium group may present as two distinct bands.[4] The C=N stretching frequency is in a region that can overlap with amide I bands.[5]
Mass Spectrometry (MS)
The fragmentation of this compound in mass spectrometry is expected to follow patterns observed for other amidines and amides.
-
Molecular Ion: The molecular ion peak ([M]⁺) for the free base (C₅H₆N₂O) would be at m/z 110.11.
-
Major Fragmentation Pathways: A common fragmentation pathway for amides involves the cleavage of the N-CO bond.[6][7] For amidines, α-cleavage is a characteristic fragmentation pattern, leading to the formation of a resonance-stabilized nitrogen-containing cation.[8][9] The loss of ammonia (NH₃) from the protonated molecule is also a plausible fragmentation pathway.[10]
Theoretical and Computational Properties
Computational studies on furan derivatives provide insights into the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: In furan derivatives, the HOMO is typically localized on the furan ring, indicating its electron-donating nature and susceptibility to electrophilic attack.
-
LUMO: The LUMO is often distributed over the substituent and the adjacent part of the furan ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Caption: Frontier Molecular Orbital (FMO) concept and its relation to chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atom of the furan ring and the nitrogen atoms of the amidine group, indicating their susceptibility to electrophilic attack.
-
Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms, particularly those of the amidinium group, making them susceptible to nucleophilic attack.
The MEP is a useful descriptor for understanding non-covalent interactions, such as hydrogen bonding.
Caption: Molecular Electrostatic Potential (MEP) concept for predicting reactive sites.
Experimental Protocols (General)
Pinner Synthesis of Amidine Hydrochlorides
This protocol describes a general procedure for the synthesis of an amidine hydrochloride from a nitrile.
Materials:
-
Furan-2-carbonitrile (starting material)
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ammonia (gas or solution in ethanol)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
A solution of furan-2-carbonitrile in anhydrous ethanol and anhydrous diethyl ether is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours to overnight, allowing the imidate hydrochloride (Pinner salt) to precipitate.
-
The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
-
Conversion to the Amidine Hydrochloride:
-
The dried Pinner salt is suspended in anhydrous ethanol.
-
The suspension is cooled in an ice bath, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours.
-
The ammonium chloride byproduct is removed by filtration.
-
The filtrate, containing the this compound, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Caption: Workflow for the Pinner synthesis of this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted properties and generalized experimental protocols should be used with caution and validated through experimental work. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Pinner Reaction [organic-chemistry.org]
Furan-2-carboximidamide Hydrochloride: A Technical Guide on its Synthesis and Chemical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-carboximidamide hydrochloride is a chemical compound belonging to the furan family of heterocyclic molecules. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its role as a reactive intermediate in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry. The furan scaffold itself is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and the broader context of furan-containing compounds in drug discovery.
Introduction to the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. Furan itself was first prepared by Heinrich Limpricht in 1870. The unique electronic properties of the furan ring, including its ability to act as a bioisostere for phenyl groups, allow it to interact with various biological targets. Derivatives of furan have been explored for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. This compound represents a functionalized furan derivative, poised for further chemical modification.
Synthesis of this compound
While a definitive first synthesis is not readily found in the literature, the most established and logical method for the preparation of this compound is through the Pinner reaction, first described by Adolf Pinner in 1877.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.
The logical starting material for this synthesis is furan-2-carbonitrile (also known as 2-furonitrile).
Plausible Experimental Protocol: Pinner Reaction
Objective: To synthesize this compound from furan-2-carbonitrile.
Materials:
-
Furan-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or another inert solvent)
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ammonia (gas)
Procedure:
-
Formation of the Pinner Salt: A solution of furan-2-carbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether is prepared in a flame-dried, three-neck round-bottom flask equipped with a gas inlet tube, a stirrer, and a drying tube. The flask is cooled to 0°C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate, which is the ethyl furan-2-carboximidate hydrochloride (Pinner salt). The reaction must be kept under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate salt to the corresponding ester.
-
Once the reaction is complete, the precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and quickly dried under vacuum to yield the crude Pinner salt.
-
Ammonolysis to the Amidine: The crude Pinner salt is suspended in a suitable anhydrous solvent (e.g., chloroform or ethanol) and cooled to 0°C.
-
Anhydrous ammonia gas is bubbled through the suspension. The Pinner salt dissolves as it reacts to form the free base of furan-2-carboximidamide and ammonium chloride.
-
The reaction mixture is filtered to remove the ammonium chloride precipitate.
-
To isolate the hydrochloride salt, the filtrate (containing the free base) is treated with a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in ether) until precipitation of this compound is complete.
-
The final product is collected by filtration, washed with anhydrous ether, and dried under vacuum.
Synthesis of the N-hydroxy Analog
A related compound, N-hydroxyfuran-2-carboximidamide, can be synthesized from furan-2-carbonitrile by reaction with hydroxylamine.
Plausible Experimental Protocol:
-
A solution of furan-2-carbonitrile (1.0 eq) is prepared in absolute ethanol.
-
An aqueous solution of hydroxylamine (e.g., 50% w/w, ~4.0 eq) is added to the stirred solution.
-
The reaction mixture is heated in a sealed vessel (e.g., at 90°C) for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the crude N-hydroxyfuran-2-carboximidamide (an amidoxime).
-
The hydrochloride salt can be prepared by dissolving the crude product in a minimal amount of a suitable solvent and treating it with an anhydrous solution of HCl.
Data Presentation
Specific, experimentally verified quantitative data for this compound is sparse in peer-reviewed literature. The following tables are structured to present typical physicochemical and spectroscopic data that would be determined during its characterization, with some values being computed or based on commercially available information.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54610-69-4 | Chemical Vendor Data |
| Molecular Formula | C₅H₇ClN₂O | Calculated |
| Molecular Weight | 146.57 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Expected) | N/A |
| Melting Point | >200°C (Decomposition likely) | N/A |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | General chemical knowledge |
Spectroscopic Data (Expected)
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (br s, 2H, -NH₂), δ 8.5-9.5 (br s, 2H, =NH₂⁺), δ 7.8-8.0 (m, 1H, Furan H5), δ 7.2-7.4 (m, 1H, Furan H3), δ 6.6-6.8 (m, 1H, Furan H4) |
| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=N), δ 145-150 (Furan C2), δ 144-148 (Furan C5), δ 115-120 (Furan C3), δ 112-115 (Furan C4) |
| IR (ATR, cm⁻¹) | 3300-3000 (N-H stretch), 1680-1650 (C=N stretch), 1580-1550 (N-H bend) |
| HRMS (ESI⁺) | m/z calculated for C₅H₇N₂O⁺ [M+H]⁺: 111.0553; Found: (To be determined) |
Visualizations: Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the Pinner reaction.
Hypothetical Biological Screening Workflow
No specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature. However, given the known activities of related furan-carboxamides, a logical next step would be to screen it for biological effects. The diagram below outlines a general workflow for such a screening process.
Role in Drug Discovery and Development
While this compound itself is not a known drug, its value lies in its potential as a chemical building block. The carboximidamide (amidine) group is a versatile functional group in medicinal chemistry. It is strongly basic, typically protonated at physiological pH, and can participate in crucial hydrogen bonding interactions with biological targets such as enzymes (e.g., proteases, kinases) and receptors.
Numerous furan-2-carboxamide derivatives have shown significant biological promise:
-
Anticancer Activity: Certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable anticancer activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).
-
Antimicrobial Properties: Furan-based carboxamides have been evaluated for their activity against various bacterial and fungal strains. Some derivatives show significant inhibition against pathogens like E. coli and S. aureus.
-
Antibiofilm Activity: A collection of furan-2-carboxamides was reported to possess antibiofilm activity against Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing system.[2]
This compound serves as a key intermediate to access a library of such derivatives through N-acylation, N-sulfonylation, or by using it as a precursor for other heterocyclic systems.
Conclusion
This compound is a compound of interest primarily due to its synthetic utility. Although its own discovery and history are not well-documented, the chemical principles for its synthesis are well-established through classic reactions like the Pinner reaction. As a carrier of the functional furan scaffold and a reactive amidine group, it represents a valuable starting point for the synthesis of novel molecules. The extensive research into the biological activities of other furan-carboxamide derivatives provides a strong rationale for using this compound in the exploration of new therapeutic agents for a range of diseases, from bacterial infections to cancer. Future research could focus on the synthesis and systematic biological evaluation of a library of compounds derived from this versatile intermediate.
References
An In-depth Technical Guide to Furan-2-carboximidamide Hydrochloride and Its N'-Hydroxy Analogue
This technical guide provides a comprehensive overview of furan-2-carboximidamide hydrochloride and its closely related analogue, N'-hydroxythis compound. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. The presence of the furan scaffold in numerous pharmacologically active compounds has spurred interest in these derivatives.[1]
Chemical Identity and Physicochemical Properties
A critical point of clarification is the distinction between this compound and N'-hydroxythis compound. These are distinct chemical entities with different properties, as summarized in the tables below.
This compound
This compound is the hydrochloride salt of the unsubstituted furan-2-carboximidamide.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Furancarboximidamide HCl | [2] |
| CAS Number | 54610-69-4 | [2] |
| Molecular Formula | C₅H₆N₂O·HCl | [2] |
| Molecular Weight | 146.58 g/mol | [2] |
N'-Hydroxythis compound
This compound is the hydrochloride salt of the N'-hydroxy derivative of furan-2-carboximidamide.
| Property | Value | Reference |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide;hydrochloride | [3] |
| Synonyms | N'-hydroxyfuran-2-carboxamidine;hydrochloride, SCHEMBL27495198 | [3] |
| CAS Number | 261734-99-0 | |
| Molecular Formula | C₅H₇ClN₂O₂ | [3] |
| Molecular Weight | 162.57 g/mol | [3] |
Experimental Protocols: Synthesis
Synthesis of this compound via Pinner Reaction
The Pinner reaction is a standard method for converting nitriles into imidates, which can then be treated with ammonia to form amidines.[4][5][6][7]
Experimental Protocol:
-
Step 1: Formation of the Imidate Salt (Pinner Salt).
-
Anhydrous ethanol (excess) is cooled to 0°C in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dry hydrogen chloride gas is bubbled through the ethanol until saturation.
-
Furan-2-carbonitrile (1.0 equivalent) is added dropwise to the cold, saturated ethanolic HCl solution.
-
The reaction mixture is stirred at 0°C for several hours, and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
The solvent is removed under reduced pressure to yield the crude ethyl furan-2-imidate hydrochloride (Pinner salt).
-
-
Step 2: Ammonolysis to this compound.
-
The crude Pinner salt is dissolved in anhydrous ethanol.
-
The solution is cooled to 0°C and anhydrous ammonia gas is bubbled through the solution until saturation.
-
The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
-
Synthesis of N'-Hydroxythis compound
The synthesis of N'-hydroxy-carboximidamides (amidoximes) is typically achieved by the reaction of a nitrile with hydroxylamine.[8][9][10]
Experimental Protocol:
-
Preparation of Hydroxylamine Solution.
-
Hydroxylamine hydrochloride (1.2 equivalents) is dissolved in methanol.
-
A solution of sodium methoxide in methanol (1.2 equivalents) is added dropwise at 0°C to generate free hydroxylamine. The precipitated sodium chloride is removed by filtration.
-
-
Reaction with Furan-2-carbonitrile.
-
Furan-2-carbonitrile (1.0 equivalent) is added to the methanolic solution of hydroxylamine.
-
The reaction mixture is heated to reflux and stirred for 6-12 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
-
Formation of the Hydrochloride Salt.
-
The crude N'-hydroxyfuran-2-carboximidamide is dissolved in a minimal amount of anhydrous diethyl ether.
-
A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate, N'-hydroxythis compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound and its N'-hydroxy derivative are scarce, the activities of structurally related compounds provide insights into their potential pharmacological roles.
This compound: Potential as an Anti-biofilm Agent
Several studies have highlighted the anti-biofilm activity of furan-2-carboxamide derivatives.[11] A plausible mechanism of action for these compounds is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. In Pseudomonas aeruginosa, a key quorum-sensing regulator is the LasR protein. Furan-2-carboxamides may act as antagonists of LasR, thereby disrupting the signaling pathway and inhibiting biofilm production.[11]
N'-Hydroxythis compound: Potential as a Nitric Oxide Donor
The amidoxime functional group (-C(=NOH)NH₂) is known to be a prodrug form of nitric oxide (NO).[12] Amidoximes can be enzymatically converted to NO, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses. Therefore, N'-hydroxythis compound has the potential to act as a nitric oxide donor.
Conclusion
This compound and N'-hydroxythis compound are two distinct furan derivatives with potential for further investigation in drug discovery and development. This guide has provided a detailed overview of their chemical properties, plausible synthetic routes, and potential mechanisms of biological activity based on current scientific understanding. Further experimental validation is necessary to fully elucidate their pharmacological profiles.
References
- 1. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-hydroxythis compound | C5H7ClN2O2 | CID 75598885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Furan-2-carboximidamide Hydrochloride: A Speculative Exploration of Potential Mechanisms of Action
Disclaimer: This document presents a speculative analysis of the potential mechanisms of action for Furan-2-carboximidamide hydrochloride. As of the date of this publication, direct experimental evidence elucidating the specific biological activities and mechanisms of this compound is limited in publicly available scientific literature. The following hypotheses are extrapolated from research on structurally related furan-containing molecules, particularly furan-2-carboxamides and their derivatives. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating further investigation.
Introduction
This compound is an organic compound featuring a furan ring linked to a carboximidamide group, presented as a hydrochloride salt.[1][2][3] The furan moiety is a common scaffold in a multitude of biologically active compounds, contributing to diverse pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[4] The carboximidamide group, a bioisostere of amides and esters, can participate in hydrogen bonding and may influence the molecule's interaction with biological targets.[1] This document explores potential mechanisms of action for this compound by examining the established activities of analogous compounds.
Speculative Mechanism 1: Quorum Sensing Inhibition in Bacteria
Several studies have highlighted the role of furan-2-carboxamide derivatives as inhibitors of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. A plausible target for furan-containing compounds in this pathway is the LasR protein, a transcriptional regulator.[5][6]
Proposed Signaling Pathway
This compound may act as an antagonist to the native acyl-homoserine lactone (AHL) autoinducers, binding to the LasR receptor and preventing its activation. This would lead to the downregulation of QS-controlled genes responsible for virulence and biofilm formation.
Caption: Speculated antagonistic action on the LasR signaling pathway.
Quantitative Data from Related Compounds
The following table summarizes the antibiofilm activity of various furan-2-carboxamide derivatives against P. aeruginosa, which serves as a proxy for potential QS inhibition.
| Compound ID | Derivative Type | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| 4b | Carbohydrazide | 50 | 58 | [5][6] |
| 4a | N'-Benzoylfuran-2-carbohydrazide | ~50 | ~50 | [6] |
| 7d | Triazole | 50 | Not specified, but significant | [5][6] |
| 7e | Triazole | 50 | Not specified, but significant | [5][6] |
Experimental Protocol: Biofilm Inhibition Assay
This protocol, adapted from studies on furan-2-carboxamides, can be used to assess the antibiofilm activity of this compound.[5]
-
Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth overnight at 37°C.
-
Assay Preparation: Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh LB medium.
-
Compound Treatment: In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification:
-
Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
Speculative Mechanism 2: Anticancer Activity via Microtubule Stabilization
Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells.[7] Microtubules are crucial components of the cytoskeleton involved in cell division, and their stabilization can disrupt this process, leading to cell death.
Proposed Signaling Pathway
This compound could potentially bind to tubulin, promoting its polymerization and stabilizing the resulting microtubules. This would disrupt the dynamic instability of microtubules required for mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: Speculated microtubule stabilization leading to apoptosis.
Quantitative Data from a Related Compound
A novel furan-2-carboxamide based small molecule (SH09) has demonstrated potent anti-proliferative activity.[7]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 4 - 8 | [7] |
| MCF-7 | Breast Cancer | 4 - 8 | [7] |
| A549 | Lung Cancer | 4 - 8 | [7] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Speculative Mechanism 3: Inhibition of Viral Proteases
Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[9] The furan ring in these compounds plays a role in binding to the enzyme's active site.
Proposed Logical Relationship
This compound, due to its furan core, might interact with the active site of viral proteases, such as SARS-CoV-2 Mpro, thereby inhibiting their function and disrupting the viral life cycle.
Caption: Logical workflow of speculated viral protease inhibition.
Quantitative Data from Related Compounds
The following table shows the inhibitory activity of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against SARS-CoV-2 Mpro.[9]
| Compound ID | IC₅₀ (µM) | Kᴅ (µM) | Inhibition Type | Reference |
| F8 | 21.28 | 27.7 | Not specified | [9] |
| F8-S43 | 10.76 | Not specified | Not specified | [9] |
| F8-B6 | 1.57 | Not specified | Non-competitive, Reversible Covalent | [9] |
| F8-B22 | 1.55 | Not specified | Not specified | [9] |
Experimental Protocol: Enzyme Inhibition Assay (FRET-based)
A Förster resonance energy transfer (FRET)-based assay can be used to screen for inhibitors of viral proteases like SARS-CoV-2 Mpro.[9]
-
Reagents:
-
Recombinant viral protease.
-
FRET-based substrate peptide with a fluorophore and a quencher.
-
Assay buffer.
-
This compound.
-
-
Procedure:
-
In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant protease.
-
Incubate for a predefined period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Other Potential Mechanisms
Based on the broad bioactivity of furan derivatives, other potential mechanisms for this compound could include:
-
Antifungal and Antibacterial Activity: Various furan-2-carboxamide derivatives have shown activity against a range of fungi and bacteria.[10][11] The mechanism may involve disruption of cell wall synthesis or other essential cellular processes.
-
Anti-diabetic Effects: Furan-2-carboxylic acid derivatives have been shown to inhibit gluconeogenesis, suggesting a potential role in managing type 2 diabetes.[12][13]
-
Anti-inflammatory Activity: The furan ring is present in compounds that inhibit COX enzymes.[4]
Conclusion and Future Directions
While direct evidence is currently lacking, the structural features of this compound suggest several plausible mechanisms of action based on the activities of related furan-containing compounds. The speculative pathways discussed herein—quorum sensing inhibition, microtubule stabilization, and viral protease inhibition—provide a foundation for future experimental investigation.
To elucidate the true mechanism of action, future research should focus on:
-
Broad Phenotypic Screening: Testing the compound against a wide range of bacterial and fungal strains, cancer cell lines, and viral assays.
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify specific molecular targets.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models based on in vitro findings.
The in-depth technical guide provided serves as a roadmap for the scientific community to unlock the potential therapeutic applications of this compound.
References
- 1. CAS 54610-69-4: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Furan-2-carboximidamide Hydrochloride: A Technical Guide to Potential Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboximidamide hydrochloride is a heterocyclic compound featuring a furan ring core, a structure of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent chemical properties of the furan ring, such as its ability to participate in hydrogen bonding and π–π stacking, contribute to its capacity to interact with various biological targets.[2] This technical guide consolidates the current understanding of the potential biological targets of furan-containing compounds, with a specific focus on derivatives structurally related to furan-2-carboximidamide, providing a framework for future research and drug development endeavors.
While direct studies on this compound are limited, research on analogous furan-2-carboxamide derivatives provides significant insights into its potential mechanisms of action and biological targets. These targets primarily include bacterial quorum sensing regulators, cytoskeletal proteins, viral proteases, and multidrug resistance pumps.
Potential Biological Targets and Mechanisms of Action
Quorum Sensing Inhibition in Bacteria: The LasR Target
Furan-2-carboxamide derivatives have demonstrated notable antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa.[4][5] This activity is attributed to the inhibition of the quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor production and biofilm formation. The primary target implicated in this process is the transcriptional regulator LasR .
Molecular docking studies suggest that furan-2-carboxamides can bind to the ligand-binding domain of LasR, acting as antagonists to the natural acyl-homoserine lactone autoinducers.[4][5] This interference with the QS system leads to a reduction in the expression of key virulence factors, such as pyocyanin and proteases, thereby attenuating the pathogenicity of P. aeruginosa.[4]
Signaling Pathway
Caption: Quorum Sensing Inhibition by Furan-2-carboxamides.
Anticancer Activity: Microtubule Stabilization
A novel furan-2-carboxamide derivative has been identified as a microtubule-stabilizing agent, exhibiting potent anti-proliferative and anti-metastatic properties in various cancer cell lines.[6] Microtubules are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.
This furan derivative stabilizes microtubule polymers, which disrupts the normal process of chromosomal segregation during mitosis.[6] This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[6]
Experimental Workflow
Caption: Workflow for evaluating anticancer activity.
Antiviral Potential: Inhibition of SARS-CoV-2 Main Protease
Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[7] Mpro is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.
These furan derivatives act as non-peptidomimetic inhibitors of Mpro.[7] Enzymatic kinetic assays and mass spectrometry have shown that some of these compounds can act as reversible covalent inhibitors of the protease.[7]
Quantitative Data
| Compound | Target | Assay | IC50 (µM) | Reference |
| F8 | SARS-CoV-2 Mpro | Enzymatic Assay | 21.28 | [7] |
| F8-S43 | SARS-CoV-2 Mpro | Enzymatic Assay | 10.76 | [7] |
| F8-B6 | SARS-CoV-2 Mpro | Enzymatic Assay | 1.57 | [7] |
| F8-B22 | SARS-CoV-2 Mpro | Enzymatic Assay | 1.55 | [7] |
Overcoming Multidrug Resistance: P-glycoprotein Inhibition
Certain 2,5-disubstituted furan derivatives incorporating a benzamide motif have been shown to overcome P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[8] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.
These furan derivatives act as P-gp inhibitors, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[8]
Experimental Protocols
Synthesis of Furan-2-Carboxamide Derivatives (General Procedure)
A common method for the synthesis of furan-2-carboxamides involves the coupling of furan-2-carboxylic acid with a desired amine.
-
Activation of Carboxylic Acid: Furan-2-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at an elevated temperature (e.g., 45°C) for a couple of hours.
-
Amine Coupling: The desired amine is then added to the reaction mixture containing the activated furan-2-carboxylic acid. The reaction is allowed to proceed for several hours, often overnight, at the same temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak base (e.g., 10% NaHCO3) and a weak acid (e.g., 10% HCl) to remove unreacted starting materials and byproducts. The organic layer is then dried, and the crude product is purified using techniques such as flash column chromatography to yield the desired furan-2-carboxamide derivative.[5]
SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of compounds against SARS-CoV-2 Mpro can be assessed using an in vitro enzymatic assay.
-
Assay Principle: The assay is based on the cleavage of a specific fluorogenic substrate by the Mpro enzyme. The cleavage of the substrate results in an increase in fluorescence intensity, which is monitored over time.
-
Procedure:
-
The Mpro enzyme is pre-incubated with the test compound at various concentrations for a defined period.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.[7]
-
Conclusion
The furan scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental data on this compound is not yet abundant, the evidence from structurally related furan-2-carboxamides strongly suggests that its potential biological targets include bacterial quorum sensing regulators, microtubule proteins, viral proteases, and drug efflux pumps. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related furan derivatives. Further investigation into the specific interactions of this compound with these targets is warranted to elucidate its precise mechanisms of action and to advance its potential clinical applications.
References
- 1. CAS 54610-69-4: this compound [cymitquimica.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Furan-2-carboximidamide Hydrochloride: A Key Intermediate for Novel Therapeutics
Furan-2-carboximidamide hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of biologically active molecules. Its furan ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The carboximidamide functional group offers a versatile handle for further chemical modifications, making it a key intermediate for researchers and scientists in drug development. This document provides detailed experimental protocols for the synthesis of this compound and highlights its application in the development of potential therapeutic agents.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 54610-69-4 | [1] |
| Molecular Formula | C₅H₆N₂O·HCl | [1] |
| Molecular Weight | 146.58 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
Experimental Protocols
A plausible and widely utilized method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently converted to the carboximidamide.[2]
Protocol 1: Synthesis of 2-Cyanofuran from Furfural
The precursor, 2-cyanofuran (also known as 2-furonitrile), can be synthesized from the readily available starting material, furfural. One common method is the dehydration of furfural oxime.
Materials:
-
Furfural
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Thionyl chloride or other dehydrating agent
-
Solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Formation of Furfural Oxime: Dissolve furfural in a suitable solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dehydration to 2-Cyanofuran: The resulting furfural oxime is then dehydrated using a dehydrating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent under controlled temperature conditions.
-
Purification: The crude 2-cyanofuran is purified by distillation or column chromatography to yield the pure product. Industrial synthesis often involves the vapor phase ammoxidation of furfural.[3]
Protocol 2: Synthesis of this compound via Pinner Reaction
Materials:
-
2-Cyanofuran
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Anhydrous ammonia
Procedure:
-
Formation of the Pinner Salt (Ethyl furan-2-carboximidate hydrochloride):
-
Dissolve 2-cyanofuran in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be maintained at a low temperature.
-
The Pinner salt will precipitate out of the solution as a white solid. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
Isolate the precipitate by filtration under anhydrous conditions and wash with cold, dry diethyl ether.
-
-
Ammonolysis to this compound:
-
Suspend the isolated Pinner salt in a suitable anhydrous solvent (e.g., ethanol).
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
The product, this compound, will precipitate.
-
Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The furan moiety is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The carboximidamide group can act as a bioisosteric replacement for an amide group or be used to construct larger, more complex heterocyclic systems.
Inhibition of Bacterial Biofilm Formation
Recent studies have shown that furan-2-carboxamide derivatives can act as potent inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. These compounds are designed as bioisosteres of natural quorum sensing molecules, interfering with bacterial communication and virulence.[6][7]
| Compound Series | Linker | Substituent on Phenyl Ring | Biofilm Inhibition (%) at 50 µM |
| 4b | N-acylcarbohydrazide | H | 58 |
| 7d | 1,2,3-Triazole | 4-Cl | High |
| 7e | 1,2,3-Triazole | 4-F | High |
Data adapted from a study on furan-2-carboxamides as antibiofilm agents.[6][7]
Enzyme Inhibition
Furan-containing molecules have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, derivatives of furan-2-carboxamide have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8]
| Compound | Target Enzyme | IC₅₀ (µM) |
| F8-S43 | SARS-CoV-2 Mpro | 10.76 |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 |
Data from a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as SARS-CoV-2 Mpro inhibitors.[8]
Visualizing the Synthetic and Application Pathways
The following diagrams illustrate the synthesis of this compound and its role in the development of bioactive compounds.
Caption: Synthetic workflow for this compound.
Caption: Application pathway of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Furan-2-carboximidamide Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboximidamide hydrochloride serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. While direct biological activity data for this compound is limited, its true utility lies in its role as a versatile intermediate for the creation of novel molecules with a wide spectrum of therapeutic potential. The furan nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its ability to engage in various biological interactions.[1][2] This document provides an overview of the applications of this compound as a synthetic precursor and details protocols for the synthesis and biological evaluation of its derivatives.
Furan-containing compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of the furan moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[2] this compound, with its reactive imidamide group, is particularly useful for constructing nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.[3]
Synthetic Applications and Protocols
This compound is a key starting material for the synthesis of various furan derivatives, particularly furan-2-carboxamides. These derivatives have shown significant promise in several therapeutic areas.
General Workflow for Synthesis of Bioactive Furan Derivatives
The following diagram illustrates a generalized workflow for the utilization of furan-based starting materials, such as this compound or its related precursor furan-2-carboxylic acid, in the synthesis of bioactive compounds.
Caption: Synthetic workflow from furan precursors to lead compounds.
Protocol 1: Synthesis of N'-Benzoylfuran-2-carbohydrazide
This protocol outlines the synthesis of a furan-2-carboxamide derivative with demonstrated biological activity. The synthesis starts from furan-2-carboxylic acid, a closely related and often interchangeable precursor to this compound in many synthetic schemes.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
tert-Butyl carbazate
-
Tetrahydrofuran (THF)
-
Benzoyl chloride
-
Pyridine
-
Hexane
-
Ethyl acetate (AcOEt)
-
Standard laboratory glassware and purification apparatus (flash column chromatography)
Procedure:
-
Synthesis of tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (2.68 mmol) and CDI (2.94 mmol) in THF (6 mL).
-
Stir the mixture for 2 hours at 45°C.
-
After the consumption of the starting material, add tert-butyl carbazate (2.94 mmol) and allow the reaction to proceed for 18-20 hours.
-
The resulting carbohydrazide can be isolated as a beige solid.[4]
-
-
Synthesis of N'-Benzoylfuran-2-carbohydrazide:
-
To a solution of the intermediate from the previous step in pyridine, add benzoyl chloride.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), perform an aqueous work-up.
-
Purify the crude product by flash column chromatography using a Hexane:AcOEt solvent system (e.g., 7:3) to yield the final product as a white solid.[4]
-
Biological Applications and Quantitative Data
Derivatives synthesized from furan precursors have shown inhibitory activity against a range of biological targets. The following tables summarize some of the reported quantitative data.
Anticancer Activity of Furan Derivatives
| Compound Class | Target | IC50 | Cell Line | Reference |
| Furan-based compounds | VEGFR-2 | 42.5 - 189 nM | - | [5] |
| Furopyridone Derivatives | Esophageal Cancer Cells | 0.655 µg/mL (48h) | KYSE70, KYSE150 | [6] |
| Furanopyridinone Derivatives | - | 99% inhibition at 20 µg/mL | KYSE70, KYSE150 | [6] |
Enzyme Inhibition by Furan Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Furan Sulfonamides | Carbonic Anhydrase I (hCA I) | IC50: 1.493 - 3.727 µM | [7] |
| Furan Sulfonamides | Carbonic Anhydrase II (hCA II) | IC50: 1.547 - 3.892 µM | [7] |
| Benzimidazole Derivatives | Jack Bean Urease | IC50: 12.70 ± 0.11 µg/mL | [8] |
| Coumarin Derivatives | Urease | IC50: 2.438 µM | [9] |
Antimicrobial Activity of Furan Derivatives
| Compound Class | Organism | Activity | Reference |
| Furan-2-carboxamides | Pseudomonas aeruginosa | 58% biofilm inhibition at 50 µM | [4] |
| Nitrofuran Derivatives | Histoplasma capsulatum | MIC90: 0.48 µg/mL | [10] |
| Nitrofuran Derivatives | Paracoccidioides brasiliensis | MIC90: 0.48 µg/mL | [10] |
| Nitrofuran Derivatives | Trichophyton rubrum | MIC90: 0.98 µg/mL | [10] |
Mechanism of Action and Signaling Pathways
While a specific signaling pathway for this compound is not established, its derivatives often act as inhibitors of key enzymes involved in disease pathology. For example, many furan-containing compounds function as competitive or non-competitive enzyme inhibitors.
General Mechanism of Enzyme Inhibition
The diagram below illustrates a simplified model of non-competitive enzyme inhibition, a mechanism observed for some bioactive furan derivatives.
Caption: Non-competitive enzyme inhibition by a furan derivative.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol is for assessing the inhibitory activity of synthesized furan derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized furan derivatives (test compounds)
-
Sorafenib (positive control)
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and the assay buffer in a 96-well plate.
-
Add the synthesized furan derivatives at various concentrations to the wells. Include wells with a known inhibitor (e.g., sorafenib) as a positive control and wells with DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based or luminescence-based assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Protocol 3: Antibiofilm Activity Assay
This protocol describes a method to evaluate the ability of furan derivatives to inhibit biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa culture
-
Luria-Bertani (LB) broth
-
Synthesized furan derivatives
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the overnight culture in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture and the furan derivatives at various concentrations. Include control wells without any compound.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
After incubation, discard the planktonic cells and wash the wells gently with sterile water.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the stained biofilm with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.[4]
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its true potential is realized through its conversion into a wide array of furan-containing derivatives. The protocols and data presented here highlight the significant opportunities for developing novel therapeutic agents based on the furan scaffold for a multitude of diseases, including cancer and infectious diseases. Further exploration of the chemical space around this compound is warranted to uncover new lead compounds with improved potency and selectivity.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Furan-2-carboximidamide Hydrochloride as an Enzyme Inhibitor: Application Notes and Protocols
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, and its unique electronic and steric properties can enhance drug-receptor interactions and metabolic stability.[1] While direct data on Furan-2-carboximidamide hydrochloride is limited, research on related furan-2-carboxamides and their derivatives has revealed inhibitory activity against various enzymes and biological targets. These findings suggest the potential of this class of compounds in drug discovery and development.
Potential Therapeutic Applications of Related Furan Compounds
Research into furan-2-carboxamide derivatives has identified several potential therapeutic applications, primarily centered around their ability to inhibit specific enzymes or disrupt biological pathways.
Anti-biofilm Agents Targeting Bacterial Quorum Sensing
A significant area of research for furan-2-carboxamides is in the inhibition of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation. In Pseudomonas aeruginosa, a notable opportunistic pathogen, furan-2-carboxamide derivatives have been shown to inhibit the LasR protein, a key transcriptional regulator in the quorum-sensing pathway.[2]
Quantitative Data on Related Furan-2-Carboxamides as Anti-biofilm Agents:
| Compound ID | Structure | Target | Activity | IC50 (µM) | Reference |
| 4a | N'-Benzoylfuran-2-carbohydrazide | LasR (putative) | Biofilm Inhibition | ~50 | [2] |
| 4b | N'-(4-Bromobenzoyl)furan-2-carbohydrazide | LasR (putative) | Biofilm Inhibition (58% at 50 µM) | Not determined | [2] |
| 2 | Furanone derivative | LasR | Biofilm Inhibition | 103.7 ± 4.8 | [2] |
Signaling Pathway of LasR in P. aeruginosa Quorum Sensing:
References
Synthesis of Furan-2-carboximidamide Hydrochloride from 2-Cyanofuran: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of furan-2-carboximidamide hydrochloride from 2-cyanofuran via the Pinner reaction. This method offers a reliable route to a valuable building block for the development of novel pharmaceutical agents and other fine chemicals.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are present in various biologically active molecules. The synthesis from readily available 2-cyanofuran proceeds through the formation of an intermediate Pinner salt, which is subsequently converted to the target amidine hydrochloride. This two-step, one-pot procedure is an efficient method for the preparation of this compound.
Reaction Scheme
The synthesis involves a classic Pinner reaction, which is an acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis.
Step 1: Pinner Salt Formation 2-Cyanofuran is reacted with ethanol in the presence of anhydrous hydrogen chloride to form the ethyl furan-2-carboximidate hydrochloride salt (Pinner salt).
Step 2: Ammonolysis The intermediate Pinner salt is then treated with ammonia to yield the final product, this compound.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound from 2-cyanofuran is not extensively reported in publicly available literature, the following table outlines the key physical and chemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 2-Cyanofuran | C₅H₃NO | 93.09 | Colorless to pale yellow liquid | ≥98% |
| This compound | C₅H₆N₂O·HCl | 146.58 | Not specified | ≥95%[1] |
Note: The purity of the synthesized product will be dependent on the reaction conditions and purification method.
Experimental Protocol
This protocol is based on the general principles of the Pinner reaction. Optimization of reaction conditions may be required to achieve higher yields and purity.
Materials and Reagents:
-
2-Cyanofuran
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Part 1: Formation of Ethyl Furan-2-carboximidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-cyanofuran (1.0 eq) in anhydrous ethanol (3.0-5.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. Continue the introduction of HCl until the solution is saturated.
-
Seal the flask and allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.
-
After the reaction is complete, the intermediate Pinner salt can be isolated by filtration under anhydrous conditions or used directly in the next step. To isolate, collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Part 2: Synthesis of this compound
-
To the reaction mixture containing the Pinner salt (or the isolated salt suspended in anhydrous ethanol), cool the flask to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol. Maintain the temperature below 10 °C.
-
Continue the addition of ammonia until the solution is basic.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion of the reaction, the product, this compound, will precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield this compound.
Characterization
-
¹H NMR: Protons on the furan ring are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the amidinium group (-C(=NH₂)NH₂) would likely appear as broad singlets due to quadrupole broadening and exchange.
-
¹³C NMR: The carbon signals for the furan ring and the imidamide carbon would be observable.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and vibrations associated with the furan ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (furan-2-carboximidamide) or the protonated molecule [M+H]⁺.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. The logical relationship is a sequential chemical process as depicted in the workflow diagram above. The core of this synthesis is the Pinner reaction, a well-established method in organic chemistry for the conversion of nitriles to imidates and subsequently to other functional groups like amidines.
Caption: Mechanism of the Pinner reaction for Furan-2-carboximidamide synthesis.
Conclusion
The protocol described in this application note provides a clear and detailed procedure for the synthesis of this compound from 2-cyanofuran. This compound serves as a versatile intermediate for further chemical modifications, making it a valuable asset in the fields of pharmaceutical research and development. Adherence to anhydrous conditions is critical for the success of this synthesis. The provided diagrams illustrate the experimental workflow and the underlying reaction mechanism, offering a comprehensive guide for researchers.
References
Application Notes & Protocols: Purification of Furan-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of furan-2-carboximidamide hydrochloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The described techniques are designed to enhance the purity of the compound, ensuring its suitability for downstream applications where high purity is critical.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the quality and safety of final products. Commercially available this compound often has a purity of ≥95%, which may be insufficient for certain sensitive applications. This document outlines two primary methods for its purification: Recrystallization and Adsorption-Based Purification.
Purification Techniques
Two effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Ethanol or methanol are often suitable choices for amidine hydrochlorides.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the solution for a few minutes.
-
Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The this compound will begin to crystallize. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified.
-
Solvent System Selection: Choose a solvent pair. One solvent (the "good" solvent) should readily dissolve the this compound at room temperature, while the second solvent (the "poor" solvent) should be miscible with the first but should not dissolve the compound. A common pair for polar compounds is ethanol (good solvent) and diethyl ether or hexane (poor solvents).
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes faintly cloudy (the point of saturation).
-
Redissolution: Gently heat the mixture until the cloudiness just disappears, creating a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described in the single-solvent method.
Adsorption-Based Purification
This method is particularly effective for removing specific impurities, such as residual ammonium chloride, which is a common byproduct in the synthesis of amidine hydrochlorides. This protocol is adapted from a general method for purifying amidine hydrochlorides.[1]
Protocol: Purification via Adsorption
-
Solution Preparation: Dissolve the crude this compound in a suitable alcohol, such as ethanol or methanol, to a concentration of 10-60% (w/w).[1]
-
Impurity Precipitation: Add a saturated solution of ammonium chloride in the same alcohol to the mixture. This will cause the precipitation of sodium or potassium chloride if these inorganic salts are present as impurities from the synthesis.
-
Adsorption: To the resulting mixture, add an adsorbent such as molecular sieves, macroporous adsorption resin, or a combination of both. Stir the suspension for a period of time (e.g., 1-2 hours) to allow for the adsorption of impurities and any coloration.
-
Filtration: Filter the mixture to remove the adsorbent and any precipitated salts.
-
Crystallization: Concentrate the filtrate by evaporating the solvent under reduced pressure. The purified this compound will crystallize out.
-
Isolation and Drying: Collect the crystals by centrifugation or vacuum filtration and dry them under vacuum. This method can increase the purity of amidine hydrochlorides from a typical 92-95% to above 98%.[1]
Data Presentation
The following table summarizes the expected outcomes of the purification techniques. The values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (w/w) | Final Purity (w/w) | Common Impurities Removed |
| Single-Solvent Recrystallization | ~95% | >98% | Soluble organic byproducts, starting materials |
| Two-Solvent Recrystallization | ~95% | >98% | Soluble organic byproducts, starting materials |
| Adsorption-Based Purification | 92-95% | >98% | Ammonium chloride, inorganic salts, colored impurities[1] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for single- and two-solvent recrystallization.
Caption: Workflow for adsorption-based purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all solvents with care, being mindful of their flammability and toxicity.
-
When heating flammable solvents, use a heating mantle or steam bath, not an open flame.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their scientific work.
References
Application Notes and Protocols for Furan-2-carboximidamide Hydrochloride and its Analogs in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of furan-containing compounds, particularly derivatives of Furan-2-carboximidamide hydrochloride, in various drug discovery screening paradigms. While specific data for this compound is limited in publicly available research, the broader class of furan-based molecules demonstrates significant potential across multiple therapeutic areas. The protocols provided are based on established methodologies for evaluating related furan derivatives and can be adapted for screening this compound.
Introduction to Furan-Containing Compounds in Drug Discovery
The furan ring is a versatile five-membered aromatic heterocycle that serves as a key structural motif in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic rings, such as phenyl groups, offering advantages in modulating metabolic stability, receptor binding, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them attractive scaffolds for drug discovery.[1][2] this compound, as a derivative, is of interest for its potential in medicinal chemistry due to the presence of the reactive carboximidamide functional group and the inherent biological relevance of the furan core.[2]
Applications in Drug Discovery Screening
Furan derivatives have shown notable efficacy against various pathogens, including bacteria and fungi.[1][3] A significant area of interest is their ability to inhibit biofilm formation, a key virulence factor in many chronic infections.
Key Application: Identification of novel agents to combat antibiotic-resistant bacteria, particularly those that form biofilms, such as Pseudomonas aeruginosa.
Screening Strategy: High-throughput screening of furan-based compound libraries against bacterial strains to identify inhibitors of biofilm formation or bacterial growth.
Quantitative Data Summary for Furan-2-carboxamide Derivatives:
| Compound Class | Target Organism | Activity | Key Findings |
| Carbohydrazides and Triazoles | P. aeruginosa | Significant antibiofilm activity | A carbohydrazide derivative showed 58% biofilm inhibition.[4][5] |
| Carboxamides | P. aeruginosa | Reduction of virulence factors (pyocyanin and proteases) | Suggests anti-quorum sensing properties, potentially targeting LasR.[4] |
Experimental Protocol: Antibiofilm Activity Assay (Crystal Violet Staining)
This protocol is adapted from methodologies used to evaluate furan-2-carboxamides against P. aeruginosa.[4]
Objective: To quantify the inhibition of biofilm formation by test compounds.
Materials:
-
96-well microtiter plates
-
Pseudomonas aeruginosa culture
-
Luria-Bertani (LB) broth
-
Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.
-
Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (known biofilm inhibitor).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, discard the planktonic cell culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
Workflow for Antibiofilm Screening:
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS 54610-69-4: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-2-carboximidamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Furan-2-carboximidamide hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Pinner reaction is a widely recognized and reliable method for the synthesis of this compound. This reaction involves the acid-catalyzed reaction of 2-furonitrile with an alcohol (typically ethanol) to form an intermediate ethyl 2-furimidate hydrochloride (a Pinner salt), which is then treated with ammonia to yield the final product.
Q2: What are the critical parameters that influence the yield of the Pinner reaction for this synthesis?
A2: The critical parameters for a successful Pinner synthesis of this compound include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All reagents and solvents must be strictly anhydrous to prevent the hydrolysis of the intermediate Pinner salt to an ester, which is a common side reaction that lowers the yield.
-
Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (0-10 °C) to prevent the formation of side products. The subsequent ammonolysis is also temperature-controlled.
-
Purity of Reagents: The purity of 2-furonitrile, ethanol, and hydrogen chloride gas is crucial for a high-yield synthesis.
-
Stoichiometry: The molar ratios of the reactants, particularly the nitrile and alcohol, should be carefully controlled.
Q3: Are there alternative methods for the synthesis of this compound?
A3: While the Pinner reaction is the most common, other methods for amidine synthesis exist, such as the reaction of amides with aminating agents or the use of organometallic reagents. However, for the synthesis of this compound, the Pinner reaction is generally the most direct and well-established route.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Pinner reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete formation of the Pinner salt. | Ensure a sufficient amount of dry hydrogen chloride gas is bubbled through the reaction mixture. Monitor the reaction progress by techniques such as IR spectroscopy (disappearance of the nitrile peak). | |
| Decomposition of the Pinner salt. | Maintain low temperatures (0-10 °C) during the formation of the Pinner salt.[1] | |
| Inefficient ammonolysis. | Ensure an adequate excess of ammonia is used. Allow sufficient reaction time for the conversion of the Pinner salt to the amidine. | |
| Formation of Ethyl 2-furoate as a major byproduct | Hydrolysis of the intermediate Pinner salt. | This is a strong indication of the presence of water. Refer to the solutions for "Low or No Yield" related to anhydrous conditions. |
| Product is difficult to isolate or purify | Contamination with ammonium chloride. | Wash the crude product with a solvent in which this compound has low solubility but ammonium chloride is soluble, such as isopropanol or a mixture of ethanol and diethyl ether. |
| Oily or sticky product instead of a crystalline solid. | This may be due to residual solvent or impurities. Try recrystallizing the product from a suitable solvent system (e.g., ethanol/ether). Ensure the product is thoroughly dried under vacuum. | |
| Reaction is slow or does not go to completion | Insufficient acid catalyst. | Ensure the hydrogen chloride is bubbled through the solution until saturation. |
| Low quality of starting materials. | Use freshly distilled 2-furonitrile and absolute ethanol. |
Experimental Protocols
Key Experiment: Pinner Synthesis of this compound
This protocol is based on the general principles of the Pinner reaction and is adapted for the synthesis of the target molecule.
Step 1: Formation of Ethyl 2-furimidate hydrochloride (Pinner Salt)
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. The entire setup should be under an inert atmosphere (e.g., dry nitrogen).
-
Reagents: To the flask, add a solution of 2-furonitrile (1 equivalent) in anhydrous diethyl ether and anhydrous ethanol (1.1 equivalents).
-
Reaction: Cool the mixture to 0-5 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt is formed.
-
Isolation of Intermediate: The precipitated ethyl 2-furimidate hydrochloride can be isolated by filtration under a blanket of dry nitrogen, washed with anhydrous diethyl ether, and quickly used in the next step. It is often used directly in the next step without isolation to minimize exposure to moisture.
Step 2: Ammonolysis to this compound
-
Preparation: The suspension of the Pinner salt from Step 1 is cooled in an ice bath.
-
Reaction: Bubble anhydrous ammonia gas through the cold suspension with vigorous stirring. Alternatively, a solution of ammonia in an anhydrous solvent can be added. The reaction is typically complete when the exotherm ceases and the pH of the mixture becomes basic.
-
Work-up: The reaction mixture will contain the product and ammonium chloride. The solvent is removed under reduced pressure.
-
Purification: The solid residue is triturated with a suitable solvent (e.g., isopropanol) to dissolve the this compound while leaving the bulk of the ammonium chloride behind. The solution is filtered, and the filtrate is concentrated. The crude product can be recrystallized from a mixture of ethanol and diethyl ether to yield pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis | Overall (Literature Adapted) |
| Reactant Ratio | 2-Furonitrile:Ethanol (1:1.1) | Pinner Salt:Ammonia (in excess) | - |
| Temperature | 0-10 °C | 0-25 °C | - |
| Reaction Time | 2-4 hours | 3-6 hours | - |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether/Ethanol | - |
| Typical Yield | - | - | 70-85% (expected) |
Note: The provided yield is an estimate based on typical Pinner reactions and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the Pinner synthesis of this compound.
Caption: Simplified signaling pathway of the Pinner reaction mechanism.
References
Furan-2-carboximidamide hydrochloride stability and degradation issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with furan-2-carboximidamide hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or unexpected results in acidic aqueous solutions (e.g., pH < 6). | The furan ring is susceptible to acid-catalyzed hydrolysis, leading to ring opening and the formation of inactive dicarbonyl species.[1][2][3][4][5] This degradation is accelerated by stronger acids and higher temperatures. | - Avoid prolonged storage in acidic aqueous solutions. Prepare acidic solutions fresh before use.- If possible, perform reactions at a pH closer to neutral.- If acidic conditions are necessary, consider running the experiment at a lower temperature to minimize degradation.- Use aprotic solvents if the experimental design allows. |
| Compound degradation observed in the presence of strong oxidizing agents (e.g., hydrogen peroxide, permanganate). | The furan ring can be oxidized, leading to the formation of endoperoxides and subsequent ring cleavage.[6][7][8][9] | - Avoid using strong oxidizing agents in conjunction with this compound.- If oxidation is a necessary step in a synthetic pathway, consider protecting the furan ring or using milder, more selective oxidizing agents. |
| Inconsistent results when experiments are conducted under bright light. | Furan compounds can be susceptible to photolytic degradation.[10][11] | - Protect solutions containing this compound from direct light by using amber vials or covering the reaction vessel with aluminum foil.- Minimize exposure to UV light. |
| Degradation observed upon prolonged heating at high temperatures. | Thermal decomposition of the furan ring can occur at elevated temperatures, leading to a variety of degradation products.[12][13][14] | - Avoid excessive heating. If elevated temperatures are required, minimize the heating time.- Perform thermal stability studies to determine the temperature limits for your specific experimental conditions. |
| Precipitate formation or loss of compound from solution over time. | While generally stable, the amidine group can undergo slow hydrolysis under harsh basic conditions (high pH and elevated temperature) to form the corresponding amide or carboxylate, which may have different solubility profiles. | - For long-term storage in solution, use a buffered solution closer to neutral pH.- If basic conditions are required, prepare solutions fresh and minimize storage time. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. One supplier suggests a shelf-life of 1095 days under room temperature storage. To minimize potential degradation from moisture and light, long-term storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
2. How should I prepare solutions of this compound?
It is recommended to prepare solutions fresh for each experiment. If a stock solution is required, consider the following:
-
Solvent: Use a high-purity, anhydrous aprotic solvent if compatible with your experimental design. If an aqueous buffer is necessary, a pH range of 6-7.5 is advisable to minimize acid-catalyzed hydrolysis of the furan ring.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
3. Is this compound stable in common cell culture media?
The stability in cell culture media can be variable due to the presence of water, salts, and other components, and the typical incubation conditions (37°C, humidified atmosphere). It is highly recommended to perform a preliminary stability study in your specific cell culture medium to determine the compound's half-life under your experimental conditions.
4. What are the likely degradation pathways for this compound?
The two primary points of instability are the furan ring and, to a lesser extent, the amidine group.
-
Acid-Catalyzed Furan Ring Opening: In the presence of acid, the furan ring can be protonated, leading to a nucleophilic attack by water and subsequent ring opening to form a succinaldehyde derivative.
-
Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opened products.
-
Hydrolysis of the Amidine Group: Under harsh conditions (strong acid or base and heat), the amidine can hydrolyze to the corresponding furan-2-carboxamide or furan-2-carboxylic acid.[15][16][17][18][19]
5. What analytical methods can be used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathway.
Hypothetical Stability Data
The following tables present hypothetical data from a forced degradation study to illustrate how stability data for this compound could be presented.
Table 1: Stability of this compound in Aqueous Solution at 40°C
| pH | Time (hours) | % Remaining Parent Compound |
| 3.0 | 0 | 100 |
| 6 | 75 | |
| 24 | 40 | |
| 7.0 | 0 | 100 |
| 6 | 99 | |
| 24 | 98 | |
| 9.0 | 0 | 100 |
| 6 | 97 | |
| 24 | 92 |
Table 2: Photostability of this compound Solution (pH 7.0) at 25°C
| Condition | Exposure Time (hours) | % Remaining Parent Compound |
| Dark Control | 0 | 100 |
| 24 | 99 | |
| UV Light (254 nm) | 0 | 100 |
| 24 | 85 | |
| White Light | 0 | 100 |
| 24 | 95 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Also, prepare a solution (0.1 mg/mL in a suitable solvent) and incubate at 60°C, protected from light.
-
Photolytic Degradation: Prepare a solution (0.1 mg/mL in a suitable solvent) and expose it to a photostability chamber with a light source (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
3. Time Points:
-
Sample from each stress condition at initial (t=0), 2, 6, 12, and 24 hours. For thermal degradation of the solid, sample at later time points (e.g., 1, 3, 7 days).
4. Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
5. Analysis:
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use LC-MS to identify the mass-to-charge ratio of any significant degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Ab initio study on the photochemical isomerization of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. CARBOXYLIC ACIDS [sydney.edu.au]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Furan-2-carboximidamide hydrochloride solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with furan-2-carboximidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:
-
Gentle Heating: Gently warm the solution to 50-60°C. For many compounds, solubility increases with temperature.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
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pH Adjustment: The solubility of amidine compounds can be pH-dependent. Since it is a hydrochloride salt, the initial solution will be slightly acidic. Adjusting the pH slightly towards a more neutral or slightly basic pH might improve solubility. However, be cautious as the furan ring can be unstable in strongly acidic or basic conditions.
-
Co-solvents: If aqueous solubility remains low for your required concentration, consider the use of co-solvents. Start by preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it with your aqueous medium.
Q3: Can I use DMSO to prepare a stock solution of this compound?
A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful and common solvent for preparing stock solutions of organic compounds for biological assays.[2][3][4] It is a polar aprotic solvent capable of dissolving a wide range of compounds.[2][3][4] For a related compound, D-Cl-amidine hydrochloride, a stock solution of 10 mg/mL in 10% DMSO was achievable. This suggests that DMSO is a viable solvent for this compound. When preparing for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: My this compound solution appears cloudy or shows precipitation over time. What could be the cause and how can I prevent it?
A4: Cloudiness or precipitation upon storage can be due to several factors:
-
Low Solubility Limit: You may have exceeded the solubility limit of the compound in your chosen solvent at a specific temperature.
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pH Shift: A change in the pH of the solution upon storage can affect solubility.
-
Compound Instability: While hydrochloride salts are generally stable, the furan moiety can be susceptible to degradation under certain conditions, such as exposure to strong acids or light over time, leading to less soluble byproducts.
-
Freezing and Thawing: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.
To prevent precipitation, you can try the following:
-
Store at the correct temperature: Store stock solutions at -20°C or -80°C.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrapped in foil to protect from light.
-
Use of Solubilizing Agents: For aqueous solutions, incorporating solubilizing agents like PEG300 or Tween-80, as demonstrated with a similar compound, may improve stability.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve Completely in Aqueous Buffer
-
Symptom: Undissolved particles are visible in the aqueous buffer (e.g., PBS) even after vigorous vortexing.
-
Potential Causes:
-
The concentration exceeds the aqueous solubility limit.
-
The dissolution rate is slow.
-
-
Solutions:
-
Method 1: Sonication and Heating. Place the vial in an ultrasonic bath for 10-15 minutes. If particles persist, gently warm the solution to 37-50°C with continued stirring.
-
Method 2: pH Adjustment. Measure the pH of the solution. If it is acidic, cautiously add a small amount of a suitable base (e.g., NaOH) to adjust the pH towards neutral (pH 7.0-7.4). Monitor for dissolution. Avoid making the solution strongly basic.
-
Method 3: Co-Solvent Approach. If the required concentration cannot be achieved in a fully aqueous system, prepare a high-concentration stock solution in 100% DMSO. Then, dilute the stock solution into the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Issue 2: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Medium
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Symptom: A clear DMSO stock solution turns cloudy or forms a precipitate immediately upon dilution into an aqueous buffer.
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Potential Cause: The compound is significantly less soluble in the final aqueous/organic mixture than in 100% DMSO.
-
Solutions:
-
Increase the proportion of organic solvent: If your experiment allows, decrease the dilution factor to maintain a higher percentage of DMSO in the final solution.
-
Use of Surfactants or Solubilizing Agents: Incorporate a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, into the aqueous buffer before adding the DMSO stock. These agents can help to keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in smaller increments with vigorous vortexing between each addition.
-
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table provides solubility information for a structurally similar compound, D-Cl-amidine hydrochloride, which can be used as a reference for experimental design.
| Solvent System | Solubility Concentration | Observations |
| PBS (pH 7.4) | 10 mg/mL | Clear solution, requires sonication |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.67 mg/mL | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.67 mg/mL | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.67 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out 1.466 mg of this compound (MW: 146.58 g/mol ).
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Add 1 mL of sterile, purified water or a suitable buffer (e.g., PBS, pH 7.4).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
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If necessary, gently warm the solution to 37°C and continue to mix until a clear solution is obtained.
-
Sterile filter the solution through a 0.22 µm filter if it is to be used in cell culture.
-
Store the solution in aliquots at -20°C.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
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Weigh out 7.329 mg of this compound.
-
Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming to 37°C can be applied if needed.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C in desiccated conditions.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical troubleshooting guide for this compound solubility issues.
References
Furan-2-carboximidamide Hydrochloride: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting common issues encountered during experimental work with Furan-2-carboximidamide hydrochloride. The information is presented in a question-and-answer format to directly address potential side reactions and product impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black and forming a viscous residue. What is happening?
A1: The furan ring is susceptible to acid-catalyzed degradation, which can lead to polymerization.[1][2] Since Furan-2-carboximidamide is supplied as a hydrochloride salt, the reaction environment is inherently acidic, promoting this side reaction. The dark coloration is characteristic of furan-derived polymers.
Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the imidamide group. What is this compound and how can I confirm its identity?
A2: A common side product is Furan-2-carboxamide, formed through the hydrolysis of the carboximidamide functional group.[1] This occurs when water is present in the reaction mixture. You can confirm its presence by comparing the spectroscopic data of your byproduct with known data for Furan-2-carboxamide.
Q3: Can this compound react with nucleophilic solvents like methanol?
A3: Yes, protic solvents such as methanol can act as nucleophiles and potentially react with the activated intermediates of Furan-2-carboximidamide, especially under acidic conditions. This can lead to the formation of ester or other solvent-adduct byproducts. Using aprotic solvents is recommended to avoid these side reactions.[3]
Q4: Are there any other known side reactions of the carboximidamide group?
A4: Yes, Furan-2-carboximidamides can undergo oxidative rearrangement to form N1-acyl-N1-(2-furyl)ureas, which can then thermally decompose to 2-acylaminofurans.[2] This is a potential side reaction pathway to consider, especially if oxidizing agents are present or if the reaction is performed at elevated temperatures.
Troubleshooting Guide
Issue 1: Formation of Insoluble Polymeric Material
-
Observation: The reaction mixture becomes dark, viscous, and may precipitate a solid, insoluble material.
-
Primary Cause: Acid-catalyzed opening and subsequent polymerization of the furan ring.[1][2]
-
Troubleshooting Steps:
-
pH Control: If permissible for your reaction, neutralize the hydrochloride salt with a non-nucleophilic base to raise the pH. A buffered system can also help maintain a less acidic environment.
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures can significantly reduce the rate of polymerization.[3]
-
Solvent Choice: The use of alcohols like methanol has been shown to suppress the polymerization of furan by stabilizing reactive intermediates.[3][4]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate ring-opening pathways.
-
Issue 2: Hydrolysis to Furan-2-carboxamide
-
Observation: Presence of a significant byproduct identified as Furan-2-carboxamide by mass spectrometry or NMR.
-
Primary Cause: Reaction with residual or atmospheric water.[1]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
Aprotic Solvents: Employ aprotic solvents that do not participate in hydrolysis reactions.
-
Prompt Work-up and Purification: Minimize the exposure of the reaction mixture and the crude product to aqueous environments during work-up and purification.
-
Issue 3: Suspected Oxidative Rearrangement
-
Observation: Formation of unexpected byproducts, potentially with higher molecular weights than the starting material or the simple hydrolysis product.
-
Primary Cause: Oxidation of the carboximidamide group, leading to rearrangement products.[2]
-
Troubleshooting Steps:
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent air oxidation.
-
Avoid Oxidizing Agents: Scrutinize all reagents to ensure no inadvertent oxidizing agents are present.
-
Temperature Control: As these rearrangements can be thermally induced, maintaining a lower reaction temperature is advisable.[2]
-
Data Presentation
Table 1: Spectroscopic Data for Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | Key Mass Spec (m/z) |
| Furan-2-carboxamide | C₅H₅NO₂ | 111.10 | 10.16 (s, 1H), 7.95 (m, 1H), 7.72 (s, 4H), 7.32 (d, 1H), 6.69 (dd, 1H)[5] | 156.1, 147.6, 145.6, 120.7, 114.5, 112.1[5] | [M+H]⁺: 203.08205 (for N-(4-aminophenyl)furan-2-carboxamide)[5] |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 13.35 (br s, 1H), 8.31 (d, 2H), 8.04 (d, 2H), 7.44 (d, 1H), 7.37 (d, 1H) (for 5-(4-nitrophenyl)furan-2-carboxylic acid)[6] | 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08 (for 5-(4-nitrophenyl)furan-2-carboxylic acid)[6] | [M+H]⁺: 232.0248 (for 5-(4-nitrophenyl)furan-2-carboxylic acid)[6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Furan Ring Polymerization
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from water.
-
Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath before adding the reagents.
-
Reagent Addition: Add this compound and other reagents slowly to control any exothermic processes.
-
pH Adjustment (Optional): If the reaction chemistry allows, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl salt.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Work-up: Quench the reaction at low temperature and use non-aqueous work-up procedures whenever possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
Visualizations
Caption: Major side reaction pathways for Furan-2-carboximidamide.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Pinner Reaction for Furan Nitriles
Welcome to the technical support center for the optimization of the Pinner reaction for furan nitriles. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Pinner reaction with furan nitrile substrates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC/MS. - Gradually increase the reaction time. - Cautiously increase the temperature in small increments, keeping in mind the acid sensitivity of the furan ring. |
| Moisture in the reaction: The Pinner reaction is highly sensitive to water, which can hydrolyze the nitrile or the intermediate Pinner salt.[1][2] | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inactive catalyst: The acid catalyst (gaseous HCl or Lewis acid) may be of poor quality or has degraded. | - Use a fresh source of anhydrous HCl gas or a recently purchased, properly stored Lewis acid. - For gaseous HCl, ensure it is dry by passing it through a drying agent like concentrated sulfuric acid before introducing it to the reaction mixture. | |
| Formation of Dark, Tarry Byproducts (Polymerization) | Furan ring decomposition: The furan ring is susceptible to cleavage and polymerization under strongly acidic conditions, especially at elevated temperatures.[3] | - Lower the reaction temperature; conduct the reaction at 0°C or below.[1] - Minimize the reaction time. - Use a milder acid catalyst, such as a Lewis acid (e.g., TMSOTf, AlBr₃), instead of gaseous HCl.[2][4] |
| Formation of Furan-2-carboxamide | Presence of water: Trace amounts of water can lead to the hydrolysis of the intermediate imidate to form an amide. | - Rigorously follow anhydrous protocols as described above. |
| Formation of an Orthoester | Excess alcohol: The Pinner salt intermediate can react with a second molecule of alcohol to form an orthoester.[5] | - Use a stoichiometric amount of the alcohol relative to the furan nitrile. - If the orthoester is the desired product, use the alcohol as the solvent. |
| Difficulty in Product Isolation | Product is a salt: The initial product of the Pinner reaction is an imidate salt (Pinner salt), which is often a solid.[5][6] | - The Pinner salt can be isolated by filtration if it precipitates from the reaction mixture. - Alternatively, the reaction mixture can be carefully neutralized with a base (e.g., ammonia, sodium carbonate) to liberate the free imidate, which can then be extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the classical Pinner reaction and how does it apply to furan nitriles?
The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[5][6] This intermediate can then be converted to other functional groups such as esters, amidines, or orthoesters.[1][5] When applied to furan nitriles, the reaction allows for the synthesis of various furan-2-carboximidates and their derivatives, which are valuable intermediates in medicinal chemistry. However, the acidic conditions of the classical Pinner reaction can pose a challenge due to the acid sensitivity of the furan ring.[3]
Q2: My reaction is turning black and I'm getting a low yield. What's happening?
A black or dark-colored reaction mixture is a strong indication of furan ring decomposition and polymerization.[3] The furan ring is unstable in the presence of strong acids, which are typically used in the Pinner reaction. This degradation is often exacerbated by higher temperatures. To mitigate this, it is crucial to employ milder reaction conditions.
Q3: What are some milder alternatives to the classical Pinner reaction conditions for furan nitriles?
To avoid the harsh conditions of the traditional Pinner reaction (gaseous HCl), several milder alternatives can be considered:
-
Lewis Acid Catalysis: Lewis acids such as trimethylsilyl triflate (TMSOTf) or aluminum tribromide (AlBr₃) can promote the Pinner reaction under less acidic conditions.[2][4]
-
In situ HCl Generation: Instead of bubbling anhydrous HCl gas, it can be generated in situ from reagents like trimethylsilyl chloride (TMSCl) and an alcohol.
-
Lower Temperatures: Performing the reaction at low temperatures (e.g., 0°C to -20°C) can significantly reduce the rate of furan degradation.[1]
Q4: How critical are anhydrous conditions for this reaction?
Anhydrous conditions are absolutely critical for a successful Pinner reaction.[1][2] Any moisture present in the reaction can lead to several undesirable side reactions, including:
-
Hydrolysis of the starting nitrile to the corresponding carboxylic acid.
-
Hydrolysis of the intermediate Pinner salt to an amide.
-
Deactivation of the acid catalyst.
Q5: How can I monitor the progress of my Pinner reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting furan nitrile and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the nitrile proton signal and the appearance of new signals corresponding to the product.
Experimental Protocols
Protocol 1: Classical Pinner Reaction with 2-Furonitrile (Optimized for Furan Substrates)
This protocol is an adaptation of the classical Pinner reaction, optimized with milder conditions to accommodate the acid-sensitive furan ring.
Materials:
-
2-Furonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Dry Ice/Acetone Bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain a dry, inert atmosphere using nitrogen or argon.
-
Reaction Mixture: In the flask, dissolve 2-furonitrile (1.0 eq) in anhydrous diethyl ether. Cool the solution to -10°C using a dry ice/acetone bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution while maintaining the temperature between -10°C and -5°C. The Pinner salt will start to precipitate as a white solid.
-
Reaction: After the addition of HCl is complete, add anhydrous ethanol (1.1 eq) dropwise to the reaction mixture. Continue stirring at -10°C for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, stop the flow of HCl and purge the system with nitrogen to remove any excess HCl. Isolate the precipitated Pinner salt by filtration under a blanket of nitrogen. Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum.
-
Further Conversion (Optional):
-
To form the ester: Hydrolyze the Pinner salt in an acidic aqueous solution.
-
To form the amidine: Treat the Pinner salt with ammonia or an amine.
-
Protocol 2: Lewis Acid-Promoted Pinner Reaction of 2-Furonitrile
This protocol utilizes a Lewis acid as a milder alternative to gaseous HCl.
Materials:
-
2-Furonitrile
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane
-
Trimethylsilyl triflate (TMSOTf)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-furonitrile (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Slowly add trimethylsilyl triflate (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction time will vary depending on the specific substrate but is typically in the range of 2-8 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Pinner Reaction.
Caption: Troubleshooting workflow for the Pinner reaction.
References
Technical Support Center: Furan-2-carboximidamide Hydrochloride
Welcome to the technical support center for furan-2-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common synthetic route to this compound is the Pinner reaction, which involves the reaction of furan-2-carbonitrile with an alcohol in the presence of hydrogen chloride gas. Potential impurities stemming from this synthesis can include:
-
Ammonium chloride (NH₄Cl): This is a very common byproduct of the ammonolysis step in the Pinner synthesis.
-
Unreacted furan-2-carbonitrile: Incomplete reaction can lead to the presence of the starting nitrile.
-
Furan-2-carboxylic acid esters: These can form from the hydrolysis of the intermediate imidate ester if water is present.
-
Furan-2-carboxamide: This can arise from the hydrolysis of the target amidine or the intermediate imidate.
-
Polymeric materials: Furan derivatives can be sensitive to strong acids and may polymerize under harsh reaction conditions.[1][2]
Q2: What are the initial signs of product impurity?
A2: Impurities can manifest in several ways:
-
Appearance: The pure compound should be a white to off-white solid. A yellow or brown discoloration often indicates the presence of impurities, potentially from degradation or polymeric byproducts.
-
Melting Point: A broad or depressed melting point range compared to the literature value (if available) is a strong indicator of impurity.
-
Spectroscopic Data (NMR, IR): The presence of unexpected signals in ¹H or ¹³C NMR spectra, or unexpected peaks in an IR spectrum, can point to specific impurities. For instance, a nitrile peak (~2230 cm⁻¹) in the IR spectrum would indicate unreacted starting material.
Q3: What are the general stability and storage recommendations for this compound?
A3: As a hydrochloride salt of an amidine, this compound is expected to be a hygroscopic solid.[3][4] The furan ring itself is also susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.[1][2][5] Therefore, the following storage conditions are recommended:
-
Temperature: Store at room temperature or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed container.
-
Light: Protect from light.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis (<95%)
This is a common issue, often due to the presence of residual ammonium chloride and side products from the Pinner reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial purity.
Detailed Steps:
-
Initial Wash: Begin by washing the crude solid with a non-polar organic solvent in which the desired product has low solubility, such as diethyl ether or hexane. This can help remove non-polar impurities.
-
Recrystallization: This is the most common and effective method for purifying hydrochloride salts.[6] Finding the right solvent or solvent system is key.
-
Column Chromatography: If recrystallization fails to yield a product of the desired purity, column chromatography may be necessary. Given the polar nature of the hydrochloride salt, a polar stationary phase like silica gel can be used with a polar mobile phase.
Problem 2: Difficulty with Recrystallization
Finding an appropriate solvent system for recrystallization can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Recommended Solvent Systems to Screen:
Based on the polar nature of amidine hydrochlorides, the following solvents and solvent systems are good starting points for recrystallization trials.
| Solvent/System | Rationale |
| Isopropanol | Often a good single solvent for hydrochloride salts. |
| Ethanol | Similar to isopropanol, may offer different solubility. |
| Ethanol/Diethyl Ether | A polar solvent to dissolve the compound, with a non-polar anti-solvent to induce precipitation. |
| Methanol/Dichloromethane | Another polar/less-polar solvent combination. |
Tips for Successful Recrystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Ratio: In a two-solvent system, if the product "oils out," you may have added the anti-solvent too quickly or the solution is too concentrated. Try reheating the solution to redissolve the oil and then either add a small amount of the better solvent or allow it to cool more slowly.
Problem 3: Product Degradation During Purification or Storage
This compound can be susceptible to hydrolysis and thermal degradation.
Signs of Degradation:
-
Development of color (yellowing or browning).
-
Changes in spectroscopic data over time (e.g., appearance of new peaks in NMR or HPLC).
-
Decrease in purity as determined by analytical methods.
Mitigation Strategies:
-
Avoid High Temperatures: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating. For solvent removal, use a rotary evaporator at a moderate temperature.
-
Control pH: The furan ring is sensitive to strong acids and bases.[1][2] During any aqueous workup, maintain a pH between 5 and 10 if possible.
-
Anhydrous Conditions: Use anhydrous solvents for reactions and purifications whenever possible to minimize hydrolysis of the amidine and the furan ring.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere to prevent oxidation and hydrolysis from atmospheric moisture.
Experimental Protocols
General Recrystallization Protocol (Two-Solvent System)
This is a general starting protocol that should be optimized for this compound.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, methanol)
-
"Bad" solvent (e.g., diethyl ether, dichloromethane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "bad" solvent.
-
Dry the crystals under vacuum.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Suggested HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point would be a linear gradient from 5% to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a photodiode array (PDA) detector to assess peak purity. |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-30 °C |
Workflow for HPLC Method Development:
Caption: Workflow for developing an HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
Furan-2-carboximidamide hydrochloride handling and storage precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of Furan-2-carboximidamide hydrochloride (CAS RN: 54610-69-4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: It is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a ventilated enclosure or if dust is generated, a NIOSH-approved respirator is recommended.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as an irritant. The primary hazards include skin irritation and serious eye irritation. Inhalation of the dust may cause respiratory tract irritation. It is also important to note that finely divided organic powders can form explosive mixtures in the air.
Q3: How should I properly store this compound?
A3: Proper storage is essential to maintain the integrity and stability of this compound. Store the compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress. It should be stored away from incompatible materials, particularly strong oxidizing agents. While some suppliers suggest room temperature storage, it is always best to consult the product-specific information for any temperature-sensitive storage requirements.
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Q5: Are there any known incompatibilities with this compound?
A5: Yes, this compound should not be stored or handled with strong oxidizing agents. Reactions with these materials can generate heat and potentially lead to a fire or explosion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has discolored or changed in appearance. | Exposure to moisture, light, or incompatible substances. | 1. Ensure the container is always tightly sealed when not in use. 2. Store in a dark or amber vial to protect from light. 3. Verify that no incompatible chemicals (e.g., oxidizing agents) are stored in the immediate vicinity. |
| Difficulty in dissolving the compound. | The hydrochloride salt is generally more water-soluble than the free base. However, solubility issues can still arise. | 1. Gently warm the solvent while stirring. 2. Use a sonicator to aid dissolution. 3. Consult the literature for appropriate solvent systems for your specific application. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper storage or handling. | 1. Review storage conditions to ensure they meet the recommendations. 2. Always use a fresh, properly stored sample for critical experiments. 3. Handle the compound quickly and minimize its exposure to the atmosphere. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₇ClN₂O |
| Molecular Weight | 146.57 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature (Sealed in a dry environment) |
| Occupational Exposure Limits (PEL, TLV) | Data not publicly available. Consult supplier-specific SDS. |
| LD50/LC50 | Toxicological data not publicly available. Handle with care as a potentially hazardous substance. |
Experimental Protocols & Workflows
Standard Handling Protocol
This protocol outlines the standard procedure for handling this compound powder in a laboratory setting.
Caption: Standard workflow for handling this compound.
Spill Response Protocol
This workflow details the steps to be taken in the event of a small spill of this compound powder.
Caption: Workflow for responding to a small spill of the compound.
Technical Support Center: Furan-2-carboximidamide Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of Furan-2-carboximidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound appears clumpy and difficult to weigh accurately. What is the likely cause?
A1: The clumping of this compound is a common issue and is primarily due to its hygroscopic nature. This means the compound readily absorbs moisture from the atmosphere.[1][2] This absorption can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), making accurate weighing challenging.[2]
Q2: How does moisture absorption affect the stability and integrity of this compound?
A2: Moisture can significantly impact the stability of this compound in several ways:
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the imidamide functional group. Similar furan-containing compounds are known to be susceptible to hydrolysis, which can lead to the formation of impurities.
-
Alteration of Physical Properties: Absorbed water can change the compound's crystal structure and morphology.[3]
-
Inaccurate Concentrations: When preparing solutions, the presence of water in the weighed solid will lead to a lower than intended concentration of the active compound.
Q3: What are the recommended storage conditions for this compound to minimize moisture absorption?
A3: To maintain the integrity of the compound, it is crucial to store it under controlled, dry conditions. Recommended storage includes:
-
Airtight Containers: Always store the compound in a tightly sealed container to prevent exposure to ambient humidity.[1]
-
Desiccator: For long-term storage or after opening the original container, place the vial inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert gas like argon or nitrogen can provide an additional layer of protection against moisture.
-
Controlled Temperature: Store in a cool, dry place as elevated temperatures can increase the rate of moisture absorption and potential degradation.[1]
Q4: I suspect my sample of this compound has absorbed moisture. How can I determine the water content?
A4: There are two primary analytical methods for accurately determining the water content in a pharmaceutical solid:
-
Karl Fischer Titration: This is a highly specific and accurate method for water determination and is widely used in the pharmaceutical industry.[4][] It can detect water content from parts per million (ppm) to 100%.[]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss at a temperature corresponding to the boiling point of water can be attributed to the moisture content.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in biological assays | Inaccurate concentration of dosing solutions due to unaccounted for water in the weighed solid. | 1. Determine the water content of your solid this compound using Karl Fischer titration or TGA. 2. Adjust the weight of the solid used for solution preparation to account for the water content. 3. Prepare stock solutions in a controlled environment, such as a glove box with low humidity. |
| Compound appears sticky or has turned into a paste | Significant moisture absorption from the atmosphere. | 1. If possible, dry the compound under vacuum at a gentle temperature. Note that this may not restore the original crystal form.[1] 2. For future use, handle the compound exclusively in a glove box or under a stream of dry inert gas. 3. Consider preparing a stock solution from a fresh, unopened vial and aliquotting it for single use to minimize repeated exposure of the solid to air.[7] |
| Formation of unknown impurities in solution over time | Hydrolysis of the imidamide group or degradation of the furan ring, potentially accelerated by the presence of water. | 1. Prepare solutions fresh before each experiment. 2. If solutions need to be stored, use an anhydrous solvent and store at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials. 3. Analyze the solution by LC-MS to identify potential degradation products.[8] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Gastight syringe
-
This compound sample
Methodology:
-
System Preparation:
-
Add fresh, anhydrous methanol to the titration vessel.
-
Run a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
-
Standardization (for volumetric titration):
-
Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate).
-
Inject the standard into the titration vessel and titrate to the endpoint.
-
Calculate the water equivalence factor (F) of the Karl Fischer reagent.
-
-
Sample Analysis:
-
Accurately weigh approximately 10-20 mg of this compound in a dry vial.
-
Quickly transfer the sample to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.[4]
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) * F * 100) / Sample Weight (mg)
-
Protocol 2: Handling and Weighing of Hygroscopic this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Methodology:
-
Environment Preparation:
-
Perform all manipulations inside a glove box with a controlled low-humidity atmosphere (<10% RH) or in a balance enclosure purged with a dry inert gas (e.g., nitrogen).
-
-
Material Equilibration:
-
Allow the sealed vial of this compound to equilibrate to the ambient temperature of the weighing environment before opening to prevent condensation.
-
-
Weighing Procedure:
-
Use a pre-tared, dry weighing vessel with a lid.
-
Open the vial of the compound for the minimum amount of time required to transfer the desired amount.[1]
-
Immediately close the weighing vessel and the compound vial.
-
Record the weight.
-
-
Post-Weighing:
-
If the compound is to be used to make a solution, dissolve it immediately in a suitable anhydrous solvent.
-
Return the vial of this compound to a desiccator for storage.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Influence of moisture on the crystal forms of niclosamide obtained from acetone and ethyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. azom.com [azom.com]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Furan-2-carboximidamide Hydrochloride NMR Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furan-2-carboximidamide hydrochloride. The information is designed to address common issues encountered during NMR characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks for the furan protons in my ¹H NMR spectrum of this compound broader than expected?
A1: Peak broadening for the furan protons can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Ensure the spectrometer is properly shimmed before acquisition.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and aggregation, both of which can cause peak broadening.[1] Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean.
Q2: The signals for the amidinium (-C(=NH₂)NH₂) protons are very broad or not visible at all. What is the cause and how can I resolve this?
A2: This is a common issue for amidines and their salts. The broadening of the N-H protons is typically due to a combination of factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.
-
Proton Exchange: The acidic N-H protons can exchange with each other (tautomerism) and with residual water or other protic impurities in the NMR solvent. This chemical exchange on the NMR timescale often results in broad signals.
-
Solvent Effects: The choice of solvent significantly impacts the exchange rate. In protic solvents like D₂O or methanol-d₄, the amidinium protons will rapidly exchange with deuterium, causing the signals to diminish or disappear entirely.
Troubleshooting Steps:
-
Use an Aprotic Solvent: Acquire the spectrum in a dry aprotic solvent like DMSO-d₆. DMSO-d₆ is known to slow down the exchange rate of labile protons.
-
Low Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, potentially leading to sharper signals.
-
H/D Exchange Experiment: To confirm that a broad peak is from an exchangeable proton, add a drop of D₂O to your NMR sample (in a solvent like DMSO-d₆), shake well, and re-acquire the spectrum. The disappearance of the signal confirms it is an exchangeable proton.
Q3: I am seeing more signals in the aromatic region than I expect for the furan ring. What could be the reason?
A3: The presence of unexpected signals could be due to:
-
Impurities: Starting materials or byproducts from the synthesis may be present. Review the synthetic route to anticipate potential impurities.
-
Tautomerism: Amidines can exist as a mixture of tautomers in solution. If the exchange between these tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer.
-
Degradation: Furan rings can be susceptible to degradation under certain conditions. Ensure the sample has been handled and stored correctly.
Q4: The chemical shifts of my furan protons are shifted downfield compared to neutral furan. Is this expected?
A4: Yes, this is expected. The electron-withdrawing nature of the carboximidamide group will deshield the adjacent furan protons, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted furan. The protonation of the amidine group to form the hydrochloride salt further enhances this effect. Protons on carbons adjacent to a protonated nitrogen atom typically experience a downfield shift.
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Multiplicity | Estimated Chemical Shift (ppm) | Notes |
| H5 | dd | ~7.9 - 8.1 | Influenced by the electron-withdrawing amidinium group. |
| H3 | dd | ~7.2 - 7.4 | |
| H4 | dd | ~6.7 - 6.9 | |
| -NH₂ / -NH- | br s | ~8.5 - 10.0 | Highly variable, broad, and dependent on concentration and residual water. May appear as one or two broad signals. |
Note: These are estimated values based on data for similar furan derivatives and the expected effects of the protonated amidinium group. Actual chemical shifts can vary with concentration and experimental conditions.
Table 2: Typical Coupling Constants for 2-Substituted Furans
| Coupling | Typical Value (Hz) |
| J₃₄ | 3.0 - 4.0 |
| J₄₅ | 1.5 - 2.0 |
| J₃₅ | 0.5 - 1.0 |
Table 3: Estimated ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Estimated Chemical Shift (ppm) | Notes |
| C2 | ~145 - 150 | Carbon bearing the amidinium group. |
| C5 | ~146 - 148 | |
| C3 | ~114 - 116 | |
| C4 | ~112 - 114 | |
| C=N | ~160 - 165 | Amidinium carbon. |
Note: These are estimated values. The chemical shift of the amidinium carbon is particularly characteristic.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed container to minimize water content.
-
Dissolution: Gently warm the vial and sonicate for 2-5 minutes to ensure complete dissolution of the sample. Visually inspect the solution to ensure there is no particulate matter.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire the NMR spectrum immediately. For ¹³C NMR, a sufficient number of scans will be required to obtain a good signal-to-noise ratio.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound NMR.
References
Validation & Comparative
Furan-2-carboximidamide Hydrochloride: A Comparative Guide to its Potential Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Furan-2-carboximidamide hydrochloride is a small molecule characterized by a furan ring and a carboximidamide functional group.[1] As a hydrochloride salt, it offers enhanced solubility in aqueous solutions, a desirable property for biological assays.[1] While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural components—the furan ring and the imidamide group—are present in numerous compounds with well-established biological activities.[1][2][3] This guide provides a comparative analysis of the potential bioactivity of this compound by examining the demonstrated activities of structurally related furan derivatives. The furan scaffold is a versatile platform in medicinal chemistry, known to impart a wide range of pharmacological effects, including antimicrobial, anticancer, and antiviral properties.[1][2][3]
Comparative Analysis of Furan Derivatives
The bioactivity of furan-containing compounds is diverse. This section compares the performance of various furan derivatives in different therapeutic areas, offering a predictive insight into the potential applications of this compound.
Antibacterial and Antibiofilm Activity
The furan ring is a key constituent in several antibacterial agents. A notable example is the class of furan-2-carboxamides, which have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa. Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.
| Compound Class | Target Organism | Key Findings | Reference |
| Furan-2-carboxamides | Pseudomonas aeruginosa | Inhibition of biofilm formation; suggests a role as anti-quorum sensing agents targeting the LasR receptor.[4] | [4] |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | Significant antibacterial activity, with some derivatives showing potent inhibition zones and low Minimum Inhibitory Concentrations (MICs).[5] | [5] |
Anticancer Activity
Furan derivatives have demonstrated significant potential in oncology research, acting through various mechanisms, including microtubule stabilization and cytotoxicity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference |
| A novel Furan-2-carboxamide derivative | HeLa, and other cancer cells | IC50 ranging from 4 µM to 8 µM | Microtubule stabilizing agent, inducing mitotic arrest and apoptosis.[6] | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, and MCF-7 | Significant anticancer activity, with one derivative showing 33.29% cell viability at 20 µg/mL against hepatocellular carcinoma.[5] | Cytotoxicity | [5] |
Antiviral Activity
The furan scaffold has also been explored for the development of antiviral agents, with recent studies highlighting its potential against SARS-CoV-2.
| Compound Class | Viral Target | IC50 Value | Mechanism of Action | Reference |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | F8-S43: 10.76 μM; F8-B6: 1.57 μM; F8-B22: 1.55 μM | Non-competitive, non-peptidomimetic inhibition of the main protease.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are summaries of key experimental protocols used to evaluate the furan derivatives discussed.
Antibiofilm Assay
The antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa was evaluated using a crystal violet staining method.
Workflow:
Caption: Workflow for determining antibiofilm activity.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
The inhibitory activity of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against SARS-CoV-2 Mpro was determined using an enzymatic assay.
Methodology: The assay measures the cleavage of a fluorescent substrate by the Mpro enzyme. The reaction mixture typically contains the enzyme, the substrate, and the inhibitor at varying concentrations in a buffer solution. The fluorescence intensity is monitored over time to determine the rate of substrate cleavage. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for drug development.
Quorum Sensing Inhibition in P. aeruginosa
Furan-2-carboxamides have been proposed to act as antagonists of the LasR receptor, a key regulator of the quorum-sensing system in P. aeruginosa. By binding to LasR, these compounds can disrupt the signaling cascade that leads to biofilm formation and virulence factor production.
Caption: Inhibition of the LasR-mediated quorum sensing pathway.
Microtubule Stabilization in Cancer Cells
Certain furan-2-carboxamide derivatives act as microtubule stabilizing agents. This mechanism is similar to that of the well-known anticancer drug Paclitaxel. By stabilizing microtubules, these compounds prevent the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Disruption of microtubule dynamics by a furan derivative.
Conclusion
While direct experimental validation of this compound's bioactivity is pending, the extensive research on structurally similar furan derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The furan scaffold consistently appears in compounds with potent antibacterial, anticancer, and antiviral activities. The data and experimental frameworks presented in this guide offer a valuable starting point for researchers interested in exploring the pharmacological potential of this compound and its derivatives. Further studies are warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. CAS 54610-69-4: this compound [cymitquimica.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furan-2-carboximidamide Hydrochloride and Other Furan Derivatives for Researchers
For researchers, scientists, and professionals in drug development, the furan scaffold represents a privileged core structure in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide provides a comparative overview of Furan-2-carboximidamide hydrochloride against other notable furan derivatives, supported by available experimental data and detailed methodologies to assist in research and development.
Introduction to this compound
This compound is an organic compound featuring a furan ring substituted with a carboximidamide group, presented as a hydrochloride salt.[6] The presence of the furan moiety, a five-membered aromatic heterocycle with one oxygen atom, is a key feature in many therapeutic agents.[1][5] The carboximidamide group suggests potential for hydrogen bonding and reactivity, making it an interesting candidate for medicinal chemistry.[6] While specific and extensive biological data on this compound is not widely published, its structural similarity to other biologically active furan derivatives suggests its potential as an intermediate in the synthesis of novel therapeutic agents.[6][7]
Comparative Analysis with Other Furan Derivatives
The furan nucleus is a versatile scaffold, and slight modifications to its substitution pattern can lead to significant differences in biological activity.[2] This section compares the potential of this compound with other well-studied furan derivatives.
Antimicrobial Activity
Furan derivatives are well-established as potent antimicrobial agents. A classic example is Nitrofurantoin , a nitrofuran derivative widely used to treat urinary tract infections.[1] Its mechanism involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.
In a study on novel carbamothioyl-furan-2-carboxamide derivatives, compounds were synthesized and evaluated for their antimicrobial potential. While direct data on this compound is unavailable, these structurally related compounds provide insights into the potential of this class.
| Compound/Derivative | Organism | Activity (Inhibition Zone in mm) | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Carbamothioyl-furan-2-carboxamide derivative (with 2,4-dinitrophenyl) | S. aureus | 15 | 150.7 | [8] |
| E. coli | 12 | 210 | [8] | |
| C. albicans | 17 | 180 | [8] | |
| Nitrofurantoin | Broad-spectrum antibacterial | Not specified in reviews, but clinically effective | Not specified in reviews, but clinically effective | [1] |
Anticancer Activity
The furan motif is also a key component of several anticancer agents.[9] For instance, certain benzo[b]furan derivatives have shown potent antiproliferative activity. A comparative look at the anticancer potential of various furan derivatives highlights the importance of specific structural features.
A study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer activity against various cell lines.
| Compound/Derivative | Cell Line | % Cell Viability (at 20 µg/mL) | IC50 (µM) | Reference |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Hepatocellular carcinoma) | 33.29 | Not specified | [8] |
| Benzo[b]furan derivative (Compound 10h) | FM3A/0 | Not specified | 0.024 | [9] |
| Benzo[b]furan derivative (Compound 25) | ME-180, A549, ACHN, B-16 | Not specified | 0.06 - 0.17 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis and biological evaluation of furan derivatives.
General Synthesis of Carbamothioyl-Furan-2-Carboxamide Derivatives
This protocol describes a general method for synthesizing furan-2-carboxamide derivatives, which are structurally related to this compound.
Step 1: Synthesis of Furan-2-carbonyl chloride
-
A mixture of furan-2-carboxylic acid (1 equivalent) and thionyl chloride (1 equivalent) in benzene is refluxed for 10-12 hours.
-
The excess solvent is evaporated under reduced pressure to yield furan-2-carbonyl chloride.
Step 2: In situ preparation of Furan-2-carbonyl isothiocyanate
-
To a solution of furan-2-carbonyl chloride (1 equivalent) in acetone, potassium thiocyanate (1 equivalent) is added.
-
The mixture is stirred for 1 hour at room temperature.
Step 3: Synthesis of N-(substituted-carbamothioyl)furan-2-carboxamide
-
To the in situ prepared furan-2-carbonyl isothiocyanate, a solution of the appropriate amine (1 equivalent) in acetone is added.
-
The reaction mixture is refluxed for 6 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.[8]
In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
-
Bacterial strains are cultured in nutrient broth at 37°C for 24 hours.
-
The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard.
-
Sterile nutrient agar plates are inoculated with the bacterial suspension using a sterile cotton swab.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with the test compound solution (e.g., 1 mg/mL in DMSO).
-
The discs are placed on the surface of the agar plates.
-
A standard antibiotic disc (e.g., Gentamicin) and a DMSO-impregnated disc (negative control) are also placed on the plates.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cancer cells (e.g., HepG2, Huh-7, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.[8]
Visualizing Molecular Interactions and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Workflow for the synthesis and biological evaluation of furan derivatives.
Caption: Putative mechanism of action for an antibacterial furan derivative.
Conclusion
This compound holds promise as a building block in the design of novel therapeutic agents due to its furan core and reactive functional group. While direct comparative data remains limited, the extensive research on other furan derivatives provides a strong rationale for its further investigation. The diverse biological activities exhibited by the furan scaffold, ranging from antimicrobial to anticancer effects, underscore the potential for discovering new and potent drug candidates through the exploration of compounds like this compound. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. CAS 54610-69-4: this compound [cymitquimica.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
Furan-2-carboximidamide Hydrochloride: A Comparative Analysis of its Potential Efficacy as a Nitric Oxide Synthase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Furan-2-carboximidamide hydrochloride's potential efficacy as a Nitric Oxide Synthase (NOS) inhibitor. Due to the limited publicly available data on this compound, this analysis leverages data from its close structural analog, thiophene-2-carboximidamide, to provide a preliminary performance comparison against established NOS inhibitors.
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The three main isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO, contributing to tissue damage in inflammatory and autoimmune diseases. Consequently, the development of selective iNOS inhibitors is a key therapeutic goal.
This compound's chemical structure, featuring a furan ring and a carboximidamide (amidine) group, suggests its potential as a NOS inhibitor. Numerous compounds containing an amidine function have been identified as effective inhibitors of NOS.
Comparative Efficacy of Nitric Oxide Synthase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of thiophene-2-carboximidamide analogs and well-known NOS inhibitors against the three NOS isoforms. The data for thiophene-2-carboximidamide is presented here as a proxy for the potential efficacy of this compound, based on their structural similarity.
| Inhibitor | Target Isoform(s) | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Reference |
| Thiophene-2-carboximidamide Analog 1 | nNOS/iNOS | ~0.2 | ~0.2 | 0.005 | [1] |
| Thiophene-2-carboximidamide Analog 2 | nNOS | 0.097 | - | 0.097 | [1] |
| Thiophene-2-carboximidamide Analog 3 * | nNOS | 0.11 | - | 0.11 | [1] |
| L-NIL (L-N6-(1-iminoethyl)lysine) | iNOS | 3.3 | 92 | 92 | [2] |
| 1400W | iNOS | ≤0.007 (Ki) | 50 (Ki) | 2 (Ki) | [3] |
| Aminoguanidine | iNOS | 2.1 | - | - |
*Note: Data for Thiophene-2-carboximidamide analogs are used as a surrogate for this compound. The specific structures of analogs 1, 2, and 3 can be found in the cited reference.[1] IC50 values for some thiophene-2-carboximidamide inhibitors were reported with selectivity ratios rather than specific eNOS or iNOS IC50 values in the primary reference.
Experimental Protocols
A standard method for determining the in vitro efficacy of NOS inhibitors is the NOS inhibition assay , which measures the conversion of L-arginine to L-citrulline.
Principle:
Nitric Oxide Synthase catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide. The assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine in the presence and absence of the test inhibitor.
Materials:
-
Purified NOS enzyme (iNOS, eNOS, or nNOS)
-
L-[14C]arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for eNOS and nNOS)
-
FAD and FMN
-
HEPES buffer
-
Test inhibitor (e.g., this compound)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, FAD, FMN, and (if required) calmodulin.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture. A control with no inhibitor is also prepared.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to the mixture.
-
Substrate Addition: Add L-[14C]arginine to the reaction tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]arginine.
-
Separation: Centrifuge the tubes to pellet the resin.
-
Quantification: Transfer the supernatant containing the L-[14C]citrulline to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Pathways and Processes
To better understand the context of NOS inhibition and the experimental procedures involved, the following diagrams are provided.
References
- 1. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-2-Carboximidamide Hydrochloride and Analogs: A Comparative Guide on Structure-Activity Relationships
Furan-2-carboximidamide hydrochloride belongs to a class of furan-based compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The furan scaffold serves as a versatile backbone for the development of novel therapeutic agents targeting a wide array of diseases, including infections, cancer, and cardiovascular conditions.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-2-carboximidamide analogs and related furan derivatives, supported by experimental data and detailed protocols.
Comparative Biological Activities
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] Modifications at the 2- and 5-positions, in particular, have been shown to be crucial for modulating the pharmacological effects of these compounds.[2] The core structure of furan-2-carboximidamide features a furan ring with a carboximidamide group at the 2-position. The hydrochloride salt form is often utilized to improve solubility and stability. While specific SAR studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the analysis of closely related furan-2-carboxamide and other furan derivatives.
A series of furan-2-carboxamides were designed as bioisosteric replacements for furanone-based antibiofilm agents.[4] These compounds demonstrated significant activity against Pseudomonas aeruginosa, with carbohydrazide and triazole derivatives being particularly effective.[4] The introduction of different linkers and substituents to the furan-2-carboxamide core influenced their antibiofilm properties, suggesting that the nature of the side chain plays a critical role in interacting with the biological target, presumed to be the LasR quorum-sensing receptor.[4]
| Compound/Analog | Target/Organism | Activity Metric | Value | Reference |
| Furan-2-carboxamide carbohydrazide (4b) | P. aeruginosa biofilm | % Inhibition | 58% | [4] |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8) | SARS-CoV-2 Mpro | IC50 | 21.28 µM | [5] |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-S43) | SARS-CoV-2 Mpro | IC50 | 10.76 µM | [5] |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) | H5N1 Influenza A | EC50 | 1.25 µM | [6] |
| 5-aryl-furan-2-carboxamide (1y) | Urotensin-II receptor | IC50 | 6 nM | [7] |
| Furo[2,3-d]pyrimidine derivative (4c) | VEGFR-2 | IC50 | 57.1 nM | [8] |
| Furo[2,3-d]pyrimidine derivative (7b) | VEGFR-2 | IC50 | 42.5 nM | [8] |
Furan derivatives have been investigated as inhibitors of various enzymes. For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[5] A similarity search and subsequent optimization led to compounds with IC50 values in the low micromolar range.[5] The SAR studies indicated that modifications on the furan ring and the thioamide moiety significantly impacted the inhibitory potency.[5]
In another study, furan carboxylate derivatives were discovered as inhibitors of ATP-citrate lyase (ACLY) through virtual high-throughput screening.[9] Furthermore, furan- and furopyrimidine-based derivatives have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[8] Certain furopyrimidine derivatives exhibited potent enzymatic inhibition with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[8]
The anticancer potential of furan derivatives has been explored through various mechanisms. A novel furan-2-carboxamide derivative was reported to act as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC50 values ranging from 4 to 8 µM in different cell lines.[10] Additionally, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, with some compounds showing significant cytotoxicity.[11]
Structure-Activity Relationship Insights
The collective findings from studies on furan-2-carboxamide and related analogs highlight several key SAR trends:
-
Substituents at the 5-position of the furan ring: The nature of the substituent at this position is critical for activity. For example, in the case of urotensin-II receptor antagonists, a 3,4-difluorophenyl group at the C-5 position of the furan-2-carboxamide core resulted in a highly potent compound.[7]
-
The nature of the amide substituent: The group attached to the amide nitrogen significantly influences biological activity. Variations from simple alkyl or aryl groups to more complex heterocyclic moieties can drastically alter the potency and selectivity of the compounds.
-
Bioisosteric replacement: The furan ring itself can act as a bioisostere for other aromatic systems like the phenyl ring, offering a different balance of hydrophilicity and lipophilicity which can be advantageous in drug design.[2]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group, on the furan ring can enhance the bioactivity of certain derivatives, particularly in antimicrobial and anticancer contexts.[2]
Experimental Protocols
A common method for the synthesis of furan-2-carboxamides involves the activation of furan-2-carboxylic acid followed by reaction with a desired amine.[4][12]
-
Activation of Carboxylic Acid: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g., THF, 1,4-dioxane).[4][12] A coupling agent such as 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred, often with gentle heating (e.g., 45 °C), for a period of time (e.g., 2 hours) to form the activated acyl intermediate.[4][12]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is typically stirred for an extended period (e.g., 18-20 hours) at a slightly elevated temperature (e.g., 45 °C) to facilitate the formation of the amide bond.[4]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is redissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate to remove any unreacted acid.[4] The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the pure furan-2-carboxamide derivative.[4]
The inhibitory activity of compounds against SARS-CoV-2 Mpro can be assessed using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[5]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
Enzyme and Inhibitor Incubation: Recombinant SARS-CoV-2 Mpro is pre-incubated with various concentrations of the test compound for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.[5]
Visualizations
Caption: Synthetic and evaluative workflow for furan-2-carboxamide analogs.
Caption: VEGFR-2 signaling and inhibition by furan-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]
- 10. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Furan-Based Compounds in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of several furan derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC₅₀ values indicate greater potency.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Furan-2-carboxamide derivative (SH09) | Various | Cancer cell lines | 4 - 8 | [1] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | Cervical Cancer | 64.00 µg/mL | [2] |
| HepG2 | Liver Cancer | 102.53 µg/mL | [2] | |
| LLC-MK2 | Normal Monkey Kidney | >512.00 µg/mL | [2] | |
| L929 | Normal Mouse Fibroblast | 239.06 µg/mL | [2] | |
| Furan | TM3 | Mouse Leydig Cells | Significant decrease in viability at 500–3000 µM | [3] |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | Liver Cancer | Significant activity at 20 µg/mL (viability of 33.29%) | [4] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods. The data for MFC is presented in µg/mL; conversion to µM would require the molecular weight of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity assessment of furan derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow MTT is reduced to purple formazan in living cells. The absorbance of this colored solution is quantified by a spectrophotometer.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated and vehicle-treated cells as controls.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Annexin V/7-AAD Assay for Apoptosis
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).[5]
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[5]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for cytotoxicity testing and a hypothetical signaling pathway that may be induced by cytotoxic furan-based compounds.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: A simplified model of a potential apoptotic signaling pathway.
References
- 1. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Selectivity Profile of Furan-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This guide provides a comparative analysis of the selectivity of furan-containing enzyme inhibitors, with a focus on protein kinases and a discussion on cysteine proteases. The information presented herein is intended to aid researchers in the evaluation and selection of chemical probes and potential therapeutic candidates.
Furan-Based Kinase Inhibitors: A Case Study in Selectivity
A series of hexahydrofuro[3,2-b]furan derivatives have been identified as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways.[2][3][4][5][6] The selectivity of these compounds is critical, as off-target inhibition of other JAK family members (JAK1, JAK2, and TYK2) can lead to undesirable side effects.
Comparative Selectivity Data
The following table summarizes the inhibitory activity and selectivity of a representative furan-based inhibitor, compound 12n , against the JAK family of kinases.[5] For comparison, data for the well-established JAK inhibitor Tofacitinib is also included, as reported in the same study.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Selectivity vs. TYK2 (fold) |
| Furan-based Inhibitor 12n | JAK3 | 1.2 | >8333 | 1699 | 904 |
| JAK1 | >10000 | - | |||
| JAK2 | 2039 | - | |||
| TYK2 | 1085 | - | |||
| Tofacitinib | JAK3 | 1.0 | 110 | 20 | 116 |
| JAK1 | 110 | - | |||
| JAK2 | 20 | - | |||
| TYK2 | 116 | - |
Data sourced from: J Med Chem. 2022 Aug 11;65(15):10674-10690.[5]
In addition to its high potency against JAK3, compound 12n was profiled against a panel of 468 kinases at a concentration of 0.5 μM to assess its broader selectivity. The results demonstrated a high degree of selectivity for JAK3, with minimal inhibition of other kinases, highlighting the potential for developing highly specific kinase inhibitors based on the furan scaffold.[2]
Furan-Based Protease Inhibitors: A Developing Area
While the furan moiety has been incorporated into inhibitors of various proteases, including cathepsins, comprehensive selectivity profiling against large panels of proteases is less commonly reported in the literature.[1][7][8][9] The design of selective protease inhibitors is challenged by the conserved nature of the active sites within protease families. However, exploiting subtle differences in the substrate-binding pockets can lead to the development of highly selective compounds. Furan-based structures can be strategically employed to interact with specific residues in or near the active site to enhance selectivity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
The inhibitory activity of the furan-based compounds against the JAK kinases was determined using the Z'-LYTE™ kinase assay platform. This is a fluorescence-based, coupled-enzyme format that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.
Principle: The Z'-LYTE™ assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to proteolytic cleavage.[10][11] A FRET (Fluorescence Resonance Energy Transfer) peptide substrate is first incubated with the kinase and ATP. In the presence of an active kinase, the peptide is phosphorylated. Subsequently, a site-specific protease is added, which selectively cleaves the non-phosphorylated peptides, disrupting the FRET between the donor and acceptor fluorophores on the peptide. The ratio of the fluorescence signals from the two fluorophores is used to calculate the percentage of phosphorylation, which is inversely proportional to the activity of the kinase inhibitor.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., furan-based inhibitor) in a suitable buffer, typically containing a small percentage of DMSO. Prepare solutions of the kinase, the FRET peptide substrate, and ATP at the desired concentrations in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase to all wells, except for the "no enzyme" control. Pre-incubate the plate to allow the inhibitor to bind to the kinase. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).[12]
-
Development Reaction: Add the development reagent containing the site-specific protease to all wells. Incubate at room temperature to allow for the cleavage of non-phosphorylated substrate.
-
Data Acquisition: Measure the fluorescence emission of the donor and acceptor fluorophores using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and subsequently the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorogenic Protease Substrate Assay
This is a general protocol for determining the activity of proteases and the potency of their inhibitors using a fluorogenic substrate.
Principle: This assay utilizes a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage of the peptide by a protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[13][14][15][16]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic protease substrate in DMSO. Prepare a working solution of the substrate by diluting the stock in an appropriate assay buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a black 96-well microplate, add the assay buffer. Add the protease solution to the appropriate wells. For inhibitor studies, pre-incubate the protease with the inhibitor dilutions.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate to all wells. Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with substrate and buffer only) from all readings. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Biological Pathways and Workflows
VEGF Signaling Pathway
Furan-containing compounds have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. The diagram below illustrates the simplified VEGF signaling pathway, which is a critical target in cancer therapy.
Caption: Simplified VEGF signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the selectivity profiling of a kinase inhibitor.
References
- 1. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. | Semantic Scholar [semanticscholar.org]
- 7. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 15. raybiotech.com [raybiotech.com]
- 16. m.youtube.com [m.youtube.com]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Furan-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its safety and efficacy. This guide provides a framework for assessing the cross-reactivity of Furan-2-carboximidamide hydrochloride and related furan-based molecules. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes a representative furan-containing compound, a potent VEGFR-2 inhibitor, to illustrate the principles and data presentation for such studies.
The furan scaffold is a common motif in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from antimicrobial and anticancer to cardiovascular.[1] However, the inherent reactivity of the furan ring, which can lead to metabolic activation and off-target interactions, necessitates a thorough evaluation of its cross-reactivity profile early in the drug discovery process.[2][3]
This guide outlines the typical experimental approaches used to assess compound selectivity and presents a comparative analysis of a representative furan-based compound against a known multi-kinase inhibitor, Sorafenib.
Understanding Cross-Reactivity through Screening Panels
A standard approach to evaluate the off-target profile of a new chemical entity is to screen it against a panel of known biological targets. These panels, often offered by contract research organizations (CROs) like Eurofins Discovery and Charles River Laboratories, typically include a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. This allows for the early identification of potential adverse effects and helps to build a comprehensive safety profile of the drug candidate.
The "SafetyScreen44" panel, for instance, is a widely used service that assesses the interaction of a compound with 44 targets known to be associated with adverse drug reactions. Such panels provide invaluable data for lead optimization and candidate selection.
Comparative Analysis: A Furan-Based VEGFR-2 Inhibitor vs. Sorafenib
To illustrate a cross-reactivity comparison, we will examine the data for a furan-2-carboxamide derivative, Compound 7b, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and compare it with the established multi-kinase inhibitor, Sorafenib.[4]
Kinase Inhibitory Activity
The primary target activity and selectivity of Compound 7b were evaluated against VEGFR-2.
| Compound | Target | IC50 (nM)[4] |
| Compound 7b | VEGFR-2 | 42.5 |
| Sorafenib | VEGFR-2 | 41.1 |
Cytotoxicity Profile
The cytotoxic effects of Compound 7b and Sorafenib were assessed against a panel of human cancer cell lines and a normal cell line (WI-38) to determine their therapeutic window and off-target toxicity.
| Compound | HepG2 (IC50, µM)[4] | MCF-7 (IC50, µM)[4] | A549 (IC50, µM)[4] | HT-29 (IC50, µM)[4] | PC3 (IC50, µM)[4] | WI-38 (Normal Cells) (IC50, µM)[4] |
| Compound 7b | 10.3 | 11.5 | 6.66 | 8.51 | 13.2 | >50 |
| Sorafenib | 9.80 | 10.6 | 6.60 | 8.78 | 12.7 | >50 |
Experimental Protocols
A comprehensive cross-reactivity study involves a battery of in vitro assays. Below are detailed methodologies for key experiments typically employed.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology:
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP filter binding) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Test Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in a buffer solution in the presence of the test compound or vehicle control.
-
Detection: After the incubation period, the amount of phosphorylated substrate (in the case of radiometric or antibody-based detection) or the amount of ADP produced (in luminescence-based assays) is quantified.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are then determined by fitting the data to a dose-response curve.
GPCR Binding Assays
Objective: To assess the affinity of a test compound for a panel of G-protein coupled receptors.
Methodology:
-
Assay Format: Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a GPCR.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues.
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand (a molecule known to bind to the target receptor) and the test compound at various concentrations.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured, and the Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Cytotoxicity Assays
Objective: To evaluate the cytotoxic effect of a compound on various cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines and a normal cell line are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.
-
Detection: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for kinase selectivity profiling and GPCR binding assays.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Furan-2-carboximidamide Hydrochloride: A Comparative Guide to Anti-Quorum Sensing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Furan-2-carboximidamide hydrochloride and its related class of furan-based compounds against established standard agents in the field of anti-quorum sensing and antibiofilm research. The focus of this comparison is the inhibition of the LasR quorum-sensing system in Pseudomonas aeruginosa, a key regulator of virulence and biofilm formation.
While direct experimental data for this compound is limited in publicly available literature, this guide utilizes data from closely related furan-2-carboxamides as a proxy to provide a valuable comparative context. The data presented is intended to serve as a benchmark for researchers investigating novel anti-virulence strategies.
Performance Comparison of Quorum Sensing Inhibitors
The following tables summarize the quantitative data on the inhibitory activities of furan-based compounds against Pseudomonas aeruginosa biofilm formation and LasR activity, benchmarked against standard reference compounds.
Table 1: Comparative Efficacy in P. aeruginosa Biofilm Inhibition
| Compound | Class | Concentration | Biofilm Inhibition (%) | Assay Method |
| Furan-2-carboxamides (proxy) | Furan Derivative | 50 µM | 58% | Crystal Violet Assay |
| Furanone C-30 | Natural Product (Furanone) | 128 µg/mL | 92% | Crystal Violet & MTT Assay[1][2] |
| 256 µg/mL | 100% | Crystal Violet & MTT Assay[1][2] | ||
| 512 µg/mL | 100% | Crystal Violet & MTT Assay[1][2] | ||
| V-06-018 | Synthetic LasR Antagonist | - | - | - |
| N-(3-oxo)-dodecanoyl-L-homoserine lactone (OdDHL) | Natural LasR Agonist | - | (Activator) | - |
Table 2: Comparative Potency in LasR Inhibition
| Compound | Class | IC50 | Assay Method |
| Furan-2-carboxamides (proxy) | Furan Derivative | Not Reported | - |
| V-06-018 | Synthetic LasR Antagonist | 5.2 µM | LasR Reporter Gene Assay[3] |
| Furanone C-30 | Natural Product (Furanone) | Not Reported | LasR Reporter Gene Assay |
| N-(3-oxo)-dodecanoyl-L-homoserine lactone (OdDHL) | Natural LasR Agonist | Not Applicable (Agonist) | LasR Reporter Gene Assay |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the LasR quorum-sensing pathway and the workflows of the key experimental assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Crystal Violet Biofilm Assay
This assay quantifies the total biofilm biomass.
-
Inoculation and Treatment: A standardized suspension of P. aeruginosa is added to the wells of a 96-well microtiter plate. Test compounds (including this compound and controls) are added at various concentrations.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The supernatant, containing planktonic bacteria, is carefully removed, and the wells are washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[4][5][6]
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.[4][6]
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.[4][6]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the biofilm biomass.
MTT Biofilm Viability Assay
This assay assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
-
Biofilm Formation and Treatment: Biofilms are grown in a 96-well plate and treated with test compounds as described for the crystal violet assay.
-
MTT Addition: After treatment, the supernatant is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7][8][9]
-
Incubation: The plate is incubated for a period (typically 2-4 hours) to allow viable, metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[8]
-
Quantification: The absorbance of the solubilized formazan is measured on a microplate reader, typically at a wavelength of 570 nm. The absorbance correlates with the number of viable cells.
LasR Reporter Gene Assay
This cell-based assay specifically measures the inhibition of the LasR receptor.
-
Reporter Strain: An E. coli strain that has been genetically engineered to express the P. aeruginosa LasR protein and contain a reporter gene (such as lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter is used.[10][11][12]
-
Culture and Treatment: The reporter strain is cultured to a specific optical density. The cells are then exposed to a constant, activating concentration of the natural LasR ligand, OdDHL, along with varying concentrations of the test inhibitor (e.g., this compound).[10]
-
Incubation: The culture is incubated to allow for the activation of LasR by OdDHL and its potential inhibition by the test compound, leading to the expression of the reporter gene.
-
Measurement: The expression of the reporter gene is quantified. For a lacZ reporter, this involves measuring β-galactosidase activity using a colorimetric substrate. For a gfp reporter, fluorescence is measured.[10][12]
-
Data Analysis: The reduction in reporter signal in the presence of the test compound, relative to the control (OdDHL alone), is used to calculate the percentage of inhibition and determine the IC50 value.[10]
References
- 1. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ableweb.org [ableweb.org]
- 5. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Furan-2-carboximidamide Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Furan-2-carboximidamide hydrochloride, a compound utilized in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Safe Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a dangerous good for transport and may possess irritant and toxic properties.[1]
Key Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Wash hands thoroughly after handling the substance.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local hazardous waste regulations.[2][3] Never dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (54610-69-4) and indicate the associated hazards (e.g., Irritant, Toxic).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the complete chemical name and any available safety data. Disposal must be carried out at an approved waste disposal plant.[2][3]
-
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., sand, vermiculite).[3][4] Avoid generating dust.
-
Collection: Place the spilled material and cleanup residues into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for this compound
| Property | Value |
| CAS Number | 54610-69-4[1] |
| Molecular Formula | C₅H₆N₂O•HCl[1] |
| Molecular Weight | 146.58 g/mol [1] |
| Purity | ≥95%[1] |
| Storage Temperature | Room temperature[5] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Furan-2-carboximidamide hydrochloride
Disclaimer: This document provides safety and logistical guidance for Furan-2-carboximidamide hydrochloride based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all personnel must handle this compound with the caution required for hazardous chemicals and consult all available safety information before use. This compound is intended for research use only by technically qualified individuals.
Hazard Assessment
Based on data for similar furan-containing compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage: Poses a risk of serious, potentially irreversible eye damage.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
-
Flammability: Furan derivatives can be flammable.[2]
-
Peroxide Formation: Some furan compounds can form explosive peroxides upon storage, especially when exposed to air and light.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent personal exposure when handling this compound.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[1] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. | Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[1] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure risk.
1. Preparation:
-
Designate Area: Before starting, designate a specific area within a certified chemical fume hood for handling the compound.[1]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1]
-
Gather Materials: Have all necessary equipment and reagents ready to avoid interruptions.
-
Don PPE: Put on all required PPE as specified in the table above.
2. Handling:
-
Work in Fume Hood: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Minimize Dust: When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Grounding: For larger quantities, consider grounding equipment to prevent static discharge, as furan derivatives can be flammable.[2]
3. Storage:
-
Container: When not in use, store the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Peroxide Precaution: Due to the potential for peroxide formation, it is advisable to date the container upon receipt and opening.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and further exposure.
1. Waste Collection:
-
Designated Containers: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.[2]
2. Spill Response Protocol:
-
Evacuate & Ventilate: In case of a spill, alert others in the area and ensure the space is well-ventilated.[1]
-
Don PPE: Wear all required PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: Carefully sweep up solid spills and place them in a suitable, closed container for disposal.
3. Final Disposal:
-
Follow Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
